Melatonin-d7
Description
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Structure
3D Structure
Properties
Molecular Formula |
C13H16N2O2 |
|---|---|
Molecular Weight |
239.32 g/mol |
IUPAC Name |
2,2,2-trideuterio-N-[1,1,2,2-tetradeuterio-2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C13H16N2O2/c1-9(16)14-6-5-10-8-15-13-4-3-11(17-2)7-12(10)13/h3-4,7-8,15H,5-6H2,1-2H3,(H,14,16)/i1D3,5D2,6D2 |
InChI Key |
DRLFMBDRBRZALE-FJNYTKNASA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC([2H])([2H])C([2H])([2H])C1=CNC2=C1C=C(C=C2)OC |
Canonical SMILES |
CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC |
Origin of Product |
United States |
Foundational & Exploratory
Melatonin-d7: An In-depth Technical Guide for Researchers
Melatonin-d7 is the deuterated analog of melatonin, a ubiquitous hormone primarily synthesized in the pineal gland that regulates circadian rhythms and possesses potent antioxidant properties.[1][2] Due to its isotopic labeling, this compound serves as an invaluable tool in biomedical and pharmaceutical research, particularly as an internal standard for the accurate quantification of endogenous melatonin in biological samples.[3] Its chemical and physical properties are nearly identical to its non-deuterated counterpart, allowing it to mimic the behavior of natural melatonin in analytical systems while being distinguishable by mass-sensitive detectors.
This guide provides a comprehensive overview of the chemical properties, analytical applications, and experimental considerations for the use of this compound in a research setting.
Core Chemical and Physical Properties
This compound is distinguished from endogenous melatonin by the replacement of seven hydrogen atoms with deuterium atoms. This isotopic substitution results in a higher molecular weight, which is the basis for its use in mass spectrometry-based analytical methods. The key chemical properties are summarized below.
| Property | Value | Reference |
| Chemical Name | N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]acetamide-d7 | [4] |
| Synonyms | N-Acetyl-d3-5-methoxytryptamine-alpha,alpha,beta,beta-d4 | [4] |
| CAS Number | 615251-68-8 | [1][4][5][6] |
| Molecular Formula | C₁₃H₉D₇N₂O₂ | [4][6] |
| Molecular Weight | 239.32 g/mol | [5][6] |
| Accurate Mass | 239.1651 | [5] |
| Isotopic Purity | Typically >98% | [2] |
| Unlabeled CAS No. | 73-31-4 | [5] |
Applications in Research and Drug Development
The primary application of this compound is as an internal standard in quantitative bioanalysis. Stable isotope-labeled internal standards are considered the gold standard in mass spectrometry because they co-elute with the analyte of interest and experience similar ionization effects, correcting for sample loss during preparation and instrumental variability.
Key Applications Include:
-
Pharmacokinetic Studies: this compound is used to study the absorption, distribution, metabolism, and excretion (ADME) of exogenously administered melatonin.[7][8] By administering a known dose of the deuterated compound, researchers can distinguish it from endogenous melatonin and accurately track its pharmacokinetic profile in plasma or other biological matrices.[7]
-
Therapeutic Drug Monitoring (TDM): In clinical settings, it can be used to accurately measure the concentration of melatonin supplements in patients to ensure therapeutic efficacy and safety.[2]
-
Metabolite Identification: It serves as a tracer in studies aimed at identifying the metabolic pathways of melatonin.
-
Quantification in Biological Matrices: It is frequently used to measure endogenous melatonin levels in various biological fluids, including saliva, plasma, and urine, for studies related to sleep disorders, circadian rhythm disruptions, and other physiological and pathological conditions.[3]
Experimental Protocols and Methodologies
The use of this compound as an internal standard typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[3][7]
General Protocol for Quantification of Melatonin in Saliva
This protocol outlines a typical workflow for measuring melatonin concentrations in saliva samples using this compound as an internal standard.
-
Sample Collection: Saliva samples are collected from subjects at specified time points.
-
Internal Standard Spiking: A known concentration of this compound solution is added to each saliva sample.[3] This step is critical for accurate quantification.
-
Sample Preparation (Extraction):
-
The samples are subjected to a protein precipitation step, often using a solvent like acetonitrile or methanol.
-
This is followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances and concentrate the analyte and internal standard.
-
-
LC-MS/MS Analysis:
-
The extracted sample is injected into a high-performance liquid chromatography (HPLC) system for separation.[3]
-
A common mobile phase combination is an aqueous solution with 0.1% formic acid (Mobile Phase A) and methanol or acetonitrile with 0.1% formic acid (Mobile Phase B), run on a C8 or C18 column.[3][9]
-
The eluent is directed to a tandem mass spectrometer, where the analyte (melatonin) and the internal standard (this compound) are detected using multiple reaction monitoring (MRM).
-
-
Data Analysis: The concentration of endogenous melatonin is calculated by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of unlabeled melatonin.
Forced Degradation and Stability Testing
To ensure the reliability of analytical methods, forced degradation studies are performed on melatonin to identify potential degradation products.[10] Standard solutions of melatonin are subjected to stress conditions such as acid (HCl), base (NaOH), oxidation (H₂O₂), and UV light.[10] The analytical method should be able to separate the intact melatonin peak from any degradation products, confirming its stability-indicating capability.[10]
Visualizations: Structures and Workflows
Chemical Structure of this compound
Caption: Chemical structure of this compound (N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]acetamide-d7).
Bioanalytical Workflow Using this compound
References
- 1. This compound | 615251-68-8 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Melatonin-Measurement Methods and the Factors Modifying the Results. A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clearsynth.com [clearsynth.com]
- 5. This compound | CAS 615251-68-8 | LGC Standards [lgcstandards.com]
- 6. 615251-68-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Bioavailability of melatonin in humans after day-time administration of D(7) melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of RP-HPLC methods for the analysis of melatonin alone and in combination with sleep-enhancing dietary supplements [pharmacia.pensoft.net]
- 10. Formulation, stability testing, and analytical characterization of melatonin-based preparation for clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Melatonin-d7: A Technical Guide to Synthesis and Isotopic Purity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of Melatonin-d7, a deuterated internal standard crucial for the accurate quantification of melatonin in various biological matrices. This document details a feasible synthetic pathway, outlines experimental protocols for its synthesis and isotopic purity assessment, and presents relevant biological context through a signaling pathway diagram. The quantitative data herein is summarized for clarity, and all logical and experimental workflows are visualized using Graphviz diagrams.
Introduction
Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone primarily synthesized in the pineal gland, playing a pivotal role in regulating circadian rhythms, sleep-wake cycles, and possessing potent antioxidant properties.[1][2] Its accurate quantification in biological fluids is essential for both clinical diagnostics and pharmaceutical research. Stable isotope-labeled internal standards, such as this compound, are indispensable for mass spectrometry-based quantification methods like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), as they correct for matrix effects and variations in sample processing.[3][4]
This compound (N-(acetyl-d3)-5-methoxytryptamine-α,α,β,β-d4) is an ideal internal standard due to its chemical identity with the analyte and a distinct mass shift of +7 atomic mass units, ensuring no isotopic overlap with the natural abundance isotopes of melatonin. This guide focuses on a practical synthetic approach to this compound and the analytical methods to verify its isotopic purity.
Synthesis of this compound
The synthesis of this compound can be strategically achieved in a two-step process. The first step involves the deuteration of the ethylamine side chain of a suitable precursor to yield 5-methoxytryptamine-d4. The second step is the N-acetylation of this intermediate using a deuterated acetylating agent to introduce the final three deuterium atoms.
A plausible and efficient synthetic route starts from 5-methoxyindole-3-acetonitrile. This precursor is first reduced using a powerful deuterating agent, lithium aluminum deuteride (LiAlD₄), to introduce four deuterium atoms onto the α and β carbons of the ethylamine side chain, yielding 5-methoxytryptamine-d4. Subsequent N-acetylation with deuterated acetyl chloride (CD₃COCl) affords the final product, this compound.
Experimental Protocol: Synthesis of 5-methoxytryptamine-d4
This protocol is adapted from established methods for the reduction of nitriles to primary amines using lithium aluminum hydride, modified for deuteration.[5]
Materials:
-
5-methoxyindole-3-acetonitrile
-
Lithium aluminum deuteride (LiAlD₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
A solution of 5-methoxyindole-3-acetonitrile (1 equivalent) in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum deuteride (LiAlD₄) (1.5-2 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen) at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water, while stirring vigorously.
-
The resulting granular precipitate is filtered off and washed thoroughly with diethyl ether.
-
The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude 5-methoxytryptamine-d4.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Experimental Protocol: Synthesis of this compound
This protocol is based on the standard N-acetylation of primary amines.[3][6]
Materials:
-
5-methoxytryptamine-d4
-
Deuterated acetyl chloride (CD₃COCl) or Acetic anhydride-d6 ((CD₃CO)₂O)
-
Anhydrous dichloromethane (DCM) or pyridine
-
Triethylamine (if using acetyl chloride)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
5-methoxytryptamine-d4 (1 equivalent) is dissolved in anhydrous dichloromethane.
-
Triethylamine (1.1 equivalents) is added, and the solution is cooled to 0 °C.
-
Deuterated acetyl chloride (1.1 equivalents) is added dropwise with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The resulting crude this compound can be purified by recrystallization or column chromatography to achieve high chemical purity.
Isotopic Purity Assessment
The isotopic purity of the synthesized this compound is a critical parameter and is typically determined using mass spectrometry. High-resolution mass spectrometry (HRMS) is the preferred method as it can resolve the isotopic peaks and allow for accurate determination of the isotopic distribution.
Experimental Protocol: Isotopic Purity Determination by Mass Spectrometry
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) coupled to a Liquid Chromatograph (LC-HRMS).
Procedure:
-
A standard solution of the synthesized this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
The solution is infused directly into the mass spectrometer or injected into the LC system for separation from any potential impurities.
-
A full scan mass spectrum is acquired in positive ion mode.
-
The isotopic cluster of the protonated molecule [M+H]⁺ is analyzed. For this compound (C₁₃H₉D₇N₂O₂), the theoretical monoisotopic mass of the protonated molecule is approximately 240.19 m/z.
-
The relative intensities of the isotopic peaks (M, M+1, M+2, etc., where M is the monoisotopic peak of the unlabeled melatonin) are measured.
-
The isotopic purity is calculated by determining the percentage of the desired deuterated species (d7) relative to all other isotopic variants (d0 to d6).[7][8][9]
Data Presentation
The isotopic distribution data obtained from mass spectrometry can be summarized in a table for clear comparison.
| Isotopic Species | Theoretical m/z of [M+H]⁺ | Observed Relative Intensity (%) |
| Melatonin-d0 | 233.13 | < 0.1 |
| Melatonin-d1 | 234.14 | < 0.5 |
| Melatonin-d2 | 235.14 | < 1.0 |
| Melatonin-d3 | 236.15 | < 1.5 |
| Melatonin-d4 | 237.15 | < 2.0 |
| Melatonin-d5 | 238.16 | ~ 5.0 |
| Melatonin-d6 | 239.16 | ~ 10.0 |
| This compound | 240.17 | > 98.0 |
Note: The above table presents hypothetical yet realistic data for a successful synthesis of this compound with high isotopic enrichment. The presence of lower deuterated species is expected due to the incomplete deuteration of reagents and potential H/D exchange during the synthesis and workup.
Visualizations
Synthetic Pathway of this compound
Caption: Synthetic route to this compound.
Experimental Workflow for Isotopic Purity Assessment
Caption: Workflow for isotopic purity determination.
Melatonin Signaling Pathway
Caption: Simplified Melatonin signaling pathway.[10][11][12][13][14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Melatonin [ch.ic.ac.uk]
- 3. Synthesis of internal labeled standards of melatonin and its metabolite N1-acetyl-N2-formyl-5-methoxykynuramine for their quantification using an on-line liquid chromatography-electrospray tandem mass spectrometry system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brighamandwomens.org [brighamandwomens.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. almacgroup.com [almacgroup.com]
- 9. almacgroup.com [almacgroup.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Differentiating Endogenous and Exogenous Melatonin Using Melatonin-d7
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the methodologies employed to distinguish between naturally produced (endogenous) and externally administered (exogenous) melatonin. The core of this differentiation lies in the use of Melatonin-d7, a stable isotope-labeled analog of melatonin, coupled with the precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique is paramount for accurate pharmacokinetic studies, understanding the physiological impact of melatonin supplementation, and developing novel chronobiotic therapies.
Core Principle: Isotope Dilution Mass Spectrometry
The gold-standard for quantifying small molecules like melatonin in complex biological matrices is isotope dilution mass spectrometry. This method relies on the use of a stable isotope-labeled internal standard, in this case, this compound.
-
Function of this compound: this compound is structurally identical to natural melatonin, except that seven hydrogen atoms have been replaced with deuterium. This mass shift (+7 Da) makes it distinguishable by a mass spectrometer, but it behaves nearly identically to unlabeled melatonin during sample extraction, chromatography, and ionization.[1][2][3]
-
The Process: A precise, known amount of this compound is added ("spiked") into a biological sample (e.g., plasma, saliva) at the beginning of the analytical process.[1] It serves as a reference that experiences the same processing variations as the target analyte (endogenous and exogenous melatonin).
-
Benefit: By measuring the ratio of the native analyte to the stable isotope-labeled standard, the technique corrects for any loss of analyte during sample preparation and for variations in instrument response (matrix effects), ensuring highly accurate and precise quantification.[4]
Applications of this compound in Melatonin Research
This compound can be used in two primary experimental paradigms to assess endogenous and exogenous melatonin levels.
2.1. As an Internal Standard for Total Melatonin Quantification
In this application, this compound is used to accurately measure the total circulating melatonin concentration. This is essential for pharmacokinetic (PK) studies of unlabeled exogenous melatonin.
-
Methodology:
-
A baseline biological sample is collected to determine the subject's natural, endogenous melatonin level.
-
A dose of unlabeled, pharmaceutical-grade melatonin is administered.
-
A series of samples are collected over a defined time course.
-
A fixed concentration of this compound is added to all samples (baseline and post-administration) as the internal standard.
-
Samples are processed and analyzed via LC-MS/MS.
-
-
Differentiation: The concentration of exogenous melatonin at any given time point is calculated by subtracting the baseline endogenous melatonin concentration from the total melatonin concentration measured in the post-administration samples. This approach assumes that exogenous melatonin does not significantly suppress the endogenous production during the study period, an assumption supported by several studies.[5][6]
2.2. As a Tracer for Direct Differentiation and Pharmacokinetic Profiling
To directly track the fate of an administered dose without ambiguity, this compound itself can be used as the exogenous "drug."
-
Methodology:
-
A baseline sample is collected to measure endogenous (unlabeled) melatonin.
-
A known dose of this compound is administered to the subject.
-
Samples are collected over time.
-
The LC-MS/MS is programmed to monitor both the mass transition for unlabeled melatonin and the distinct mass transition for this compound simultaneously.
-
-
Differentiation: This method allows for the concurrent measurement of the endogenous melatonin profile and the complete pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of the exogenous this compound dose within the same analysis. This is a powerful tool for investigating potential drug interactions or the effect of exogenous melatonin on the endogenous rhythm.
Quantitative Data Summary
The following tables summarize typical concentrations and pharmacokinetic parameters relevant to melatonin studies.
Table 1: Typical Human Endogenous Melatonin Concentrations
| Population Group | Peak Nighttime Concentration (pg/mL) | Source |
|---|---|---|
| Young Adults (20-36 years) | 100.9 ± 48.6 | [7][8] |
| Older Adults (>48 years) | 34.5 ± 15.4 | [7][8] |
| Prepubertal Children | Lifetime peak, higher than adults | [9] |
| Adults >90 years | <20% of young adult levels |[9] |
Table 2: Pharmacokinetic Parameters of Oral Exogenous Melatonin
| Parameter | Value Range | Notes | Source |
|---|---|---|---|
| Time to Max. Concentration (Tmax) | 15 - 210 minutes | Highly dependent on formulation (immediate vs. sustained release). | [10][11] |
| Elimination Half-Life (T1/2) | 28 - 126 minutes | Generally around 40-45 minutes in blood. | [9][10][11] |
| Max. Concentration (Cmax) | 405 pg/mL (0.4 mg dose) to 3999 pg/mL (4 mg dose) | Directly related to the administered dose. | [12] |
| Oral Bioavailability | 9 - 33% | Highly variable due to significant first-pass metabolism in the liver. |[11][12] |
Experimental Protocols and Visualizations
4.1. General Experimental Workflow for Melatonin Quantification
The following diagram illustrates the standard workflow for measuring total melatonin in a biological sample using this compound as an internal standard.
Caption: Workflow for quantifying melatonin using a this compound internal standard.
4.2. Detailed Protocol: Sample Preparation and LC-MS/MS Analysis
This protocol is a composite of validated methods for melatonin quantification in human plasma.[1][13][14][15]
A. Sample Preparation (Protein Precipitation Method)
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (e.g., 5 ng/mL of this compound in methanol).[13]
-
Vortex the sample for 30 seconds.
-
Add 750 µL of ice-cold acetonitrile to precipitate proteins.[15]
-
Vortex again for 1 minute, then incubate on ice for 20 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.[15]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute the dried extract in 100-300 µL of the mobile phase (e.g., 50:50 methanol/water with 0.1% formic acid).[13][15]
-
Vortex, sonicate for 5 minutes, and transfer to an autosampler vial for analysis.
B. LC-MS/MS Parameters The following table outlines typical parameters for the analysis.
Table 3: Example LC-MS/MS Method Parameters
| Parameter | Setting | Source |
|---|---|---|
| LC Column | C18 reverse-phase (e.g., Agilent Zorbax, Poroshell) | [1][14] |
| Mobile Phase A | 0.1% Formic Acid in Water | [13][14] |
| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile | [13][14] |
| Flow Rate | 0.4 - 0.5 mL/min | [14] |
| Injection Volume | 3 - 10 µL | [14] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [2][13] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | [2][14] |
| MRM Transition (Melatonin) | Q1: 233.0 -> Q3: 174.1 | [1] |
| MRM Transition (this compound) | Q1: 240.0 -> Q3: 178.1 |[1] |
4.3. Tracer Study Logical Flow
This diagram outlines the logical flow of an experiment using this compound as a tracer to simultaneously monitor endogenous and exogenous hormone levels.
Caption: Logical flow of a tracer study using administered this compound.
Melatonin Signaling Pathways
Understanding the downstream effects of melatonin is critical. Both endogenous and exogenous melatonin act on the same receptor systems. Melatonin primarily exerts its effects through two high-affinity G-protein coupled receptors (GPCRs): MT1 and MT2.[16][17]
-
MT1 Receptor: Primarily coupled to Gαi proteins. Activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is largely responsible for the sleep-promoting effects.[17][18]
-
MT2 Receptor: Also couples to Gαi to inhibit cAMP, but can also couple to Gαq, activating phospholipase C (PLC), which influences different downstream pathways, including protein kinase C (PKC). The MT2 receptor is more closely associated with phase-shifting circadian rhythms.[18][19]
The following diagram illustrates these primary signaling cascades.
Caption: Primary signaling pathways for melatonin via MT1 and MT2 receptors.
Conclusion
The use of this compound is indispensable for modern research into melatonin's physiological and pharmacological effects. As an internal standard in LC-MS/MS analysis, it enables the highly accurate quantification of total melatonin, allowing for the reliable calculation of exogenous melatonin levels in pharmacokinetic studies. When used as a tracer, it provides a powerful and direct method for simultaneously tracking the fate of an administered dose while observing the behavior of the body's own endogenous melatonin production. These methodologies provide the precision and reliability required by researchers, clinicians, and drug development professionals to advance our understanding of circadian biology and sleep medicine.
References
- 1. Quantitative determination of melatonin in milk by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brighamandwomens.org [brighamandwomens.org]
- 3. Melatonin-Measurement Methods and the Factors Modifying the Results. A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brjac.com.br [brjac.com.br]
- 5. Does supplemental melatonin suppress endogenous melatonin production? [inpharmd.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Endogenous melatonin levels and the fate of exogenous melatonin: age effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Physiology of the Pineal Gland and Melatonin - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 11. Clinical pharmacokinetics of melatonin: a systematic review - ProQuest [proquest.com]
- 12. Melatonin pharmacokinetics following two different oral surge-sustained release doses in older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 13. shimadzu.com [shimadzu.com]
- 14. lcms.cz [lcms.cz]
- 15. agilent.com [agilent.com]
- 16. Physiological effects of melatonin: role of melatonin receptors and signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. thieme-connect.com [thieme-connect.com]
- 18. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Melatonin-d7: A Technical Guide to its Certificate of Analysis and Quality Standards
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and quality standards for Melatonin-d7, a deuterated analog of melatonin. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in pharmacokinetic studies, a tracer in metabolic research, or in other analytical applications where precise quantification is paramount.
Certificate of Analysis: A Commitment to Quality
A Certificate of Analysis for this compound is a formal document that certifies that the product meets its predetermined specifications. It is a crucial component of quality assurance, providing a detailed summary of the analytical tests performed on a specific batch, the methods used, and the results obtained.
Key Parameters in a this compound Certificate of Analysis
The following tables summarize the typical quantitative data found on a CoA for this compound, offering a clear framework for quality assessment.
Table 1: Identification and General Properties
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Molecular Formula | C₁₃H₉D₇N₂O₂ | Mass Spectrometry |
| Molecular Weight | 239.33 g/mol | Mass Spectrometry |
| Solubility | Soluble in DMSO, Methanol | Solubilization Test |
Table 2: Identity Confirmation
| Parameter | Specification | Method |
| ¹H-NMR Spectroscopy | Conforms to structure | ¹H-NMR |
| Mass Spectrum | Consistent with structure | Mass Spectrometry |
| HPLC Retention Time | Corresponds to reference standard | HPLC-UV/MS |
Table 3: Purity and Impurity Profile
| Parameter | Specification | Method |
| Purity by HPLC | ≥ 98% | HPLC-UV |
| Isotopic Purity (Deuterium Incorporation) | ≥ 99 atom % D | Mass Spectrometry |
| Chemical Purity | ≥ 98% | HPLC or GC |
| Related Substances (e.g., Melatonin) | Report individual and total impurities | HPLC-UV/MS |
| Residual Solvents | Meets USP <467> or ICH Q3C limits | Headspace GC-MS |
Table 4: Assay
| Parameter | Specification | Method |
| Assay (by HPLC, on as-is basis) | 98.0% - 102.0% | HPLC-UV |
Experimental Protocols: Ensuring Accuracy and Precision
The reliability of a this compound standard is contingent upon the rigor of the analytical methods used for its characterization. Below are detailed methodologies for key experiments cited in the CoA.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
-
Objective: To determine the purity of this compound and to quantify its concentration (assay).
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Method Validation: The method is validated for linearity, precision (repeatability and intermediate precision), accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ) in accordance with ICH guidelines.
Mass Spectrometry (MS) for Identity and Isotopic Purity
-
Objective: To confirm the molecular weight of this compound and to determine its isotopic enrichment.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
Procedure:
-
A dilute solution of this compound is infused directly into the mass spectrometer or injected via an LC system.
-
The instrument is operated in positive ion mode.
-
The mass-to-charge ratio (m/z) of the molecular ion is measured and compared to the theoretical value.
-
The relative intensities of the isotopic peaks are used to calculate the deuterium incorporation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Objective: To confirm the chemical structure of this compound and the positions of deuterium labeling.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
A sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).
-
¹H-NMR and ¹³C-NMR spectra are acquired.
-
The chemical shifts, coupling constants, and signal integrations are analyzed to confirm the expected structure and the absence of proton signals at the deuterated positions.
-
Quality Assurance Workflow for Stable Isotope Labeled Standards
The production and certification of a high-quality this compound reference standard follows a stringent quality assurance workflow. This process ensures the identity, purity, and stability of the final product.
Melatonin Signaling Pathway
Melatonin exerts its biological effects primarily through interaction with G-protein coupled receptors (GPCRs), namely MT1 and MT2. The activation of these receptors initiates a cascade of intracellular signaling events that regulate various physiological processes, including circadian rhythms and sleep.
This technical guide provides a foundational understanding of the quality attributes of this compound. For specific applications, it is always recommended to consult the batch-specific Certificate of Analysis provided by the manufacturer and to perform appropriate suitability tests.
References
Preliminary Studies on Melatonin-d7 in Cellular Models: A Foundational Guide
Disclaimer: As of the latest literature review, specific preliminary studies on the biological effects of Melatonin-d7 in cellular models are not available. This compound has primarily been synthesized and utilized as a stable isotope-labeled internal standard for the accurate quantification of melatonin in biological samples and for pharmacokinetic studies.[1] The substitution of hydrogen with deuterium atoms can potentially influence the pharmacokinetic and metabolic profiles of drugs.[1]
This technical guide, therefore, serves as a foundational document for researchers, scientists, and drug development professionals intending to initiate preliminary studies on this compound. The content herein is based on the extensive body of research conducted on non-deuterated melatonin. It is hypothesized that initial investigations into this compound's cellular effects would involve replicating and comparing its activities to those of its well-characterized, non-deuterated counterpart. The experimental protocols, quantitative data, and signaling pathways detailed below for melatonin are presented as a robust starting point for designing and evaluating studies on this compound.
Introduction to Melatonin and the Rationale for this compound Studies
Melatonin (N-acetyl-5-methoxytryptamine) is a pleiotropic molecule produced by the pineal gland and other tissues, known for its role in regulating circadian rhythms.[2] Beyond its chronobiotic functions, melatonin exhibits oncostatic, antioxidant, anti-inflammatory, and immunomodulatory properties.[2][3] Its effects are mediated through interactions with G protein-coupled receptors (MT1 and MT2) and receptor-independent mechanisms, including direct free radical scavenging.[3]
The deuteration of pharmaceuticals, replacing hydrogen with its heavy isotope deuterium, is a strategy employed to alter drug metabolism. This can lead to a slower breakdown of the compound, potentially enhancing its bioavailability and therapeutic efficacy.[1] Preliminary studies on this compound in cellular models are warranted to investigate whether its biological activities are comparable to, or enhanced, compared to melatonin. Key areas of investigation would include its effects on cancer cell proliferation, apoptosis, and response to oxidative stress.
Quantitative Data from Melatonin Studies in Cellular Models
The following tables summarize quantitative data from various in vitro studies on melatonin, providing a baseline for comparative analysis with this compound.
Table 1: Effects of Melatonin on Cancer Cell Viability and Proliferation
| Cell Line | Cancer Type | Melatonin Concentration | Incubation Time | Effect | Reference |
| A549 | Lung Cancer | 5-100 µM | 24 hours | Concentration-dependent inhibition of cell proliferation. | [4] |
| MCF-7 | Breast Cancer | 3.4 mM | - | Inhibition of cancer stem cell proliferation. | [2] |
| SK-LMS-1 | Leiomyosarcoma | - | - | Inhibition of glucose uptake and lactate production. | [5] |
| FT3-ID AML | Acute Myeloid Leukemia | - | - | Decreased glucose uptake, LDH activity, and lactate generation. | [5] |
| Cal-27, SCC-9 | Head and Neck Squamous Cell Carcinoma | - | - | Reduction of cell proliferation. | [5] |
| NIH3T3 (transfected with MT1 or MT2 receptors) | Fibroblast | - | - | Decreased cell proliferation and transformation. | [6] |
Table 2: Pro-Apoptotic Effects of Melatonin in Cancer Cells
| Cell Line | Cancer Type | Melatonin Concentration | Effect | Reference |
| Human Cervical Cancer Cells | Cervical Cancer | - | Augmented cisplatin-induced apoptosis. | [2] |
| MCF-7 | Breast Cancer | - | Upregulated BAD/BAX genes and inhibited Bcl-2. | [2] |
| Colorectal Cancer Cells | Colorectal Cancer | - | Induced apoptosis via increased superoxide production. | [2] |
| Human Hepatoma Cells | Liver Cancer | - | Induced apoptosis through COX-2 downregulation. | [1] |
| Mouse Granulosa Cells | - | - | Attenuated palmitic acid-induced apoptosis. | [1] |
Experimental Protocols for Cellular Assays
Detailed methodologies are crucial for reproducible research. The following are standard protocols used in the study of melatonin that can be adapted for this compound.
Cell Culture and Treatment
-
Cell Lines: A variety of human cancer cell lines can be used, such as A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and NIH3T3 (fibroblasts).
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Melatonin/Melatonin-d7 Preparation: Melatonin (or this compound) stock solutions are prepared in dimethyl sulfoxide (DMSO) or ethanol and diluted to the final desired concentrations in the culture medium. A vehicle control (medium with the same concentration of DMSO or ethanol) should always be included in the experiments.
Cell Viability and Proliferation Assays
-
XTT Assay:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of melatonin or this compound for the desired time points (e.g., 24, 48, 72 hours).
-
Add the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling mixture to each well and incubate for 4 hours at 37°C.
-
Measure the absorbance of the samples at 450 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.
-
-
Colony Formation Assay:
-
Seed a low number of cells (e.g., 500 cells/well) in 6-well plates.
-
Treat with melatonin or this compound and incubate for a period that allows for colony formation (e.g., 10-14 days). The medium with the treatment should be replaced every 2-3 days.
-
After the incubation period, fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Apoptosis Assays
-
Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining:
-
Culture and treat cells as described above.
-
Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis for Signaling Proteins
-
Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, BAX, Caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways Modulated by Melatonin
The oncostatic and protective effects of melatonin are attributed to its modulation of various intracellular signaling pathways. Preliminary studies on this compound should investigate its impact on these key pathways.
PI3K/Akt and MAPK Signaling Pathways
Melatonin has been shown to prevent cell migration by altering the PI3K and MAPK signaling pathways.[2] These pathways are central to cell survival, proliferation, and apoptosis.
Caption: PI3K/Akt and MAPK signaling pathways modulated by melatonin.
Apoptosis Regulation Pathway
Melatonin can induce apoptosis in cancer cells by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family and activating caspase cascades.[2]
Caption: Melatonin's influence on the intrinsic apoptosis pathway.
Experimental Workflow for Investigating this compound
The following diagram outlines a logical workflow for the initial cellular studies of this compound.
Caption: A phased experimental workflow for this compound cellular studies.
Conclusion and Future Directions
While direct experimental data on the cellular effects of this compound is currently lacking, the extensive research on melatonin provides a clear roadmap for initiating such investigations. The primary objective of preliminary studies on this compound will be to determine if its biological activities are retained, diminished, or enhanced compared to its non-deuterated form. Key areas of focus should include its anti-proliferative and pro-apoptotic effects in cancer cells, its antioxidant properties, and its modulation of key signaling pathways. The experimental protocols and baseline data presented in this guide offer a solid foundation for these future studies, which will be crucial in evaluating the potential of this compound as a novel therapeutic agent. Subsequent research should also explore the stability of this compound in cell culture media and its uptake and metabolism within cells to fully understand its cellular pharmacokinetics and pharmacodynamics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Melatonin in Cancer Treatment: Current Knowledge and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melatonin and Health: Insights of Melatonin Action, Biological Functions, and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect and mechanisms of melatonin on the proliferation and apoptosis of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Anti-Cancer Effects of Melatonin: Clinically Relevant Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Melatonin decreases cell proliferation and transformation in a melatonin receptor-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Commercial Availability and Application of Melatonin-d7
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the commercial landscape for Melatonin-d7, a deuterated analog of melatonin. It is an essential resource for researchers utilizing this compound as an internal standard in quantitative bioanalytical assays and for professionals in drug development studying the pharmacokinetics and metabolism of melatonin. This document details the availability of this compound from various suppliers, presents its key quantitative specifications, and outlines detailed experimental protocols for its use. Furthermore, it includes visual representations of relevant biological pathways and analytical workflows to facilitate a deeper understanding of its application.
Commercial Availability and Suppliers of this compound
This compound (N-Acetyl-5-methoxytryptamine-d7), with the CAS number 615251-68-8, is a stable isotope-labeled compound crucial for accurate quantification of melatonin in biological matrices.[1] Several reputable chemical suppliers offer this compound for research purposes. The following table summarizes the available quantitative data from prominent suppliers. For the most accurate and up-to-date information, it is recommended to request a Certificate of Analysis (CoA) from the respective supplier.
| Supplier | Product Number | Chemical Purity | Isotopic Purity | Available Quantities |
| MedChemExpress | HY-B0075S2 | 98.0%[2] | Not specified | 1 mg, 5 mg, 10 mg[2] |
| Toronto Research Chemicals (TRC) via LGC Standards | TRC-M215004 | Available upon request from CoA[3] | Available upon request from CoA | 1 mg, 5 mg, 10 mg[3] |
| Clearsynth | CS-TB-82394 | Available upon request from CoA[1] | Not specified | Inquire for details[1] |
| Simson Pharma Limited | --- | Certificate of Analysis provided[4] | Not specified | Inquire for details[4] |
| Axios Research | --- | Fully characterized reference standard | Not specified | Inquire for details[5] |
Note: While some suppliers list other deuterated forms like Melatonin-d3 and Melatonin-d4, this guide focuses specifically on this compound. Cayman Chemical, for instance, provides detailed specifications for Melatonin-d4, including ≥99% deuterated forms, which may be of interest for similar applications.[6]
Experimental Protocols: Quantification of Melatonin using this compound as an Internal Standard
This compound is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of endogenous or administered melatonin. The following is a detailed protocol adapted from a validated method for the determination of melatonin in a biological matrix.
Sample Preparation and Extraction
This protocol is a general guideline and may require optimization based on the specific biological matrix (e.g., plasma, urine, milk, tissue homogenate).
-
Sample Thawing and Spiking: Thaw the biological samples to room temperature. To a 1 mL aliquot of the sample, add a known concentration of this compound solution (e.g., 100 µL of a 10 ng/mL solution in methanol) to serve as the internal standard. Vortex briefly to mix.
-
Protein Precipitation (for plasma/serum): Add 3 volumes of ice-cold acetonitrile to the sample. Vortex vigorously for 1 minute to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Liquid-Liquid Extraction (alternative): Alternatively, add 3 volumes of a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Vortex for 2 minutes and centrifuge to separate the phases.
-
Supernatant Collection: Carefully transfer the supernatant (or the organic layer) to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis. Vortex to ensure complete dissolution.
-
Filtration: Centrifuge the reconstituted sample at high speed (e.g., 14,000 x g) for 5 minutes and transfer the clear supernatant to an autosampler vial for analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical parameters for the analysis of melatonin and its deuterated internal standard.
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over several minutes.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Melatonin: Precursor ion (Q1) m/z 233.1 → Product ion (Q3) m/z 174.1.
-
This compound: Precursor ion (Q1) m/z 240.1 → Product ion (Q3) m/z 178.1.
-
-
Optimization: Collision energy and other MS parameters should be optimized for maximum signal intensity for both the analyte and the internal standard.
-
Visualizing Key Pathways and Workflows
To provide a clearer context for the application of this compound, the following diagrams, generated using the DOT language, illustrate a key biological pathway involving melatonin and a typical experimental workflow for its quantification.
Caption: Melatonin Biosynthesis Pathway
Caption: LC-MS/MS Quantification Workflow
References
Melatonin-d7: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction: Melatonin-d7, the deuterated analog of melatonin, serves as a critical internal standard in pharmacokinetic and metabolic studies due to its mass shift, which allows for precise quantification in biological matrices.[1] While its primary application is in analytical research, a thorough understanding of its safety and handling is paramount to ensure the well-being of laboratory personnel. This guide provides a consolidated overview of the available safety data, handling procedures, and analytical methodologies pertaining to this compound. It is important to note that comprehensive toxicological data specific to this compound is limited; therefore, much of the safety information is extrapolated from studies on unlabeled melatonin.
Physicochemical and Toxicological Data
The following tables summarize the key physicochemical properties and available toxicological information for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 615251-68-8 | [2][3] |
| Molecular Formula | C₁₃H₉D₇N₂O₂ | [2][3] |
| Molecular Weight | 239.32 g/mol | [2][3] |
| Appearance | Off-White to Light Beige Solid | [2] |
| Melting Point | 113 - 116 °C | [2] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [2] |
| Storage Temperature | -20°C | [2] |
| Stability | Stable under recommended storage conditions. | [2] |
Table 2: Toxicological Profile (Primarily based on Melatonin)
| Endpoint | Data | Reference |
| Acute Toxicity | Data not available for this compound. Melatonin generally has low acute toxicity. Overdose symptoms may include drowsiness, headache, dizziness, and nausea.[4][5] | |
| Routes of Exposure | Inhalation, Ingestion, Skin and Eye Contact | [6] |
| Hazard Codes | F (Flammable), T (Toxic) - Note: These codes may be supplier-specific and might not be universally applied. | [2] |
| Risk Statements | 11-23/24/25-39/23/24/25 - Note: These statements correspond to the hazard codes and indicate risks of flammability and toxicity. | [2] |
| Safety Statements | 7-16-36/37-45 - Note: These statements provide basic safety precautions. | [2] |
Safe Handling and Personal Protective Equipment (PPE)
Proper handling of this compound is crucial to minimize exposure risk. The following workflow outlines the recommended procedures and necessary personal protective equipment.
References
- 1. Melatonin-Measurement Methods and the Factors Modifying the Results. A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 615251-68-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. clearsynth.com [clearsynth.com]
- 4. poisonhelp.hrsa.gov [poisonhelp.hrsa.gov]
- 5. Melatonin Overdose [webmd.com]
- 6. spectrumrx.com [spectrumrx.com]
Methodological & Application
Application Note: High-Throughput Analysis of Melatonin in Human Plasma Using Melatonin-d7 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of melatonin in human plasma. Melatonin, a key hormone in regulating circadian rhythms, often requires highly sensitive detection methods due to its low circulating levels.[1] This method utilizes Melatonin-d7 as a stable isotope-labeled internal standard to ensure accuracy and precision. The protocol employs a straightforward protein precipitation for sample preparation, enabling high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, clinical research, and other applications requiring reliable melatonin quantification.
Introduction
Melatonin (N-acetyl-5-methoxytryptamine) is a hormone primarily synthesized by the pineal gland that regulates sleep-wake cycles.[2] Its measurement in biological matrices is crucial for sleep disorder research, pharmacokinetic studies of melatonin supplements, and understanding its physiological roles.[2][3] LC-MS/MS has become the preferred analytical technique for melatonin quantification due to its high specificity and sensitivity compared to traditional methods like radioimmunoassays.
The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample preparation and instrument response.[2][4] This application note provides a detailed protocol for the extraction and analysis of melatonin from human plasma using this compound as the internal standard, delivering a reliable and reproducible method for researchers, scientists, and drug development professionals.
Experimental
Materials and Reagents
-
Melatonin (Sigma-Aldrich or equivalent)
-
This compound (Toronto Research Chemicals or equivalent)
-
Acetonitrile, LC-MS grade (Fisher Scientific or equivalent)
-
Methanol, LC-MS grade (Fisher Scientific or equivalent)
-
Formic acid, LC-MS grade (Fisher Scientific or equivalent)
-
Ammonium formate (Sigma-Aldrich or equivalent)
-
Ammonium fluoride (Sigma-Aldrich or equivalent)
-
Water, LC-MS grade (Fisher Scientific or equivalent)
-
Human plasma (BioIVT or equivalent)
Instrumentation
-
Agilent 1260 Infinity II Prime LC System or equivalent[5]
-
Agilent Ultivo Triple Quadrupole LC/MS System or equivalent[6]
-
Agilent MassHunter Software[6]
Sample Preparation
A simple protein precipitation method is employed for the extraction of melatonin from human plasma.[5][6]
-
To a 200 µL aliquot of human plasma in a microcentrifuge tube, add 50 µL of 0.5 M EDTA on ice and vortex briefly.[6]
-
Add 50 µL of the internal standard working solution (this compound in methanol).
-
Add 750 µL of acetonitrile, vortex for 30 seconds.[6]
-
Incubate on ice for 20 minutes to facilitate protein precipitation.[6]
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Transfer 800 µL of the supernatant to a clean tube.[6]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[6]
-
Reconstitute the dried extract in 100 µL of methanol.[6]
-
Vortex and sonicate for 5 minutes.[6]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[6]
Liquid Chromatography
-
Column: Agilent InfinityLab Poroshell 120 EC-C18, 2.1 x 50 mm, 1.9 µm[5]
-
Mobile Phase A: 5 mM ammonium formate, 0.2 mM ammonium fluoride, 0.1% formic acid in water[5]
-
Mobile Phase B: 5 mM ammonium formate, 0.2 mM ammonium fluoride, 0.1% formic acid in methanol[5]
-
Flow Rate: 400 µL/min[5]
-
Injection Volume: 3 µL[5]
-
Column Temperature: 35°C[5]
-
Gradient: A linear gradient can be optimized as needed. A typical gradient might start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive[2]
-
MRM Transitions: The following MRM transitions are monitored:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Melatonin | 233.1 | 174.1 | Optimized (e.g., 20) |
| This compound | 240.2 | 178.1 | Optimized (e.g., 20) |
Results and Discussion
This method demonstrates excellent performance for the quantification of melatonin in human plasma. The use of this compound as an internal standard effectively compensates for any variability during sample processing and analysis, leading to high accuracy and precision.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of this method, compiled from various sources.
| Parameter | Typical Value | Reference |
| Linearity Range | 1 pg/mL - 150 pg/mL | [8] |
| Lower Limit of Quantification (LLOQ) | 1 pg/mL | [8] |
| Correlation Coefficient (r²) | > 0.99 | [8] |
| Accuracy | 90.06% - 94.58% | [8] |
| Precision (%RSD) | < 6% | [8] |
| Recovery | ~95% | [5] |
Visualizations
Melatonin Synthesis and Signaling Pathway
Caption: Simplified diagram of melatonin synthesis and its role in regulating circadian rhythms.
LC-MS/MS Experimental Workflow
Caption: General workflow for the LC-MS/MS analysis of melatonin in plasma.
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, specific, and high-throughput solution for the quantification of melatonin in human plasma. The use of this compound as an internal standard ensures the reliability of the results. This protocol is well-suited for researchers and professionals in the fields of clinical research and drug development who require accurate measurement of melatonin levels.
References
- 1. Research Portal [scholarship.miami.edu]
- 2. brighamandwomens.org [brighamandwomens.org]
- 3. brighamandwomens.org [brighamandwomens.org]
- 4. brjac.com.br [brjac.com.br]
- 5. lcms.cz [lcms.cz]
- 6. agilent.com [agilent.com]
- 7. Quantitation of Melatonin and N-acetylserotonin in Human Plasma by Nanoflow LC-MS/MS and Electrospray LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative determination of melatonin in milk by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Quantification of Melatonin in Saliva using Melatonin-d7 Internal Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the sensitive and accurate quantification of melatonin in human saliva using a stable isotope-labeled internal standard (Melatonin-d7) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is crucial for various research applications, including the assessment of circadian rhythms, sleep disorder diagnostics, and pharmacokinetic studies of exogenous melatonin administration. The protocol outlines procedures for saliva sample collection, preparation via two common extraction techniques—Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)—and the instrumental analysis parameters for LC-MS/MS.
Introduction
Melatonin (N-acetyl-5-methoxytryptamine) is a hormone primarily synthesized and secreted by the pineal gland, with its production following a distinct circadian rhythm. Salivary melatonin levels are well-correlated with circulating plasma concentrations, making saliva a valuable non-invasive matrix for monitoring melatonin profiles.[1][2][3] LC-MS/MS has emerged as the preferred analytical technique for melatonin quantification due to its high sensitivity and specificity, overcoming the limitations of immunoassays which can be prone to cross-reactivity.[4][5][6][7] The use of a deuterated internal standard, such as this compound, is essential for accurate quantification as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response.[8][9]
Experimental Protocols
Saliva Sample Collection
Saliva samples can be collected by passive drooling or using specialized collection devices like salivettes.[5][10][11] It is recommended to collect samples at specific time points, particularly in the evening and night, to capture the rise in melatonin levels associated with the dim light melatonin onset (DLMO), a reliable marker of circadian phase.[2] Collected saliva should be stored frozen at -20°C or lower until analysis to ensure the stability of melatonin.
Materials and Reagents
-
Melatonin (analytical standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Dichloromethane (for LLE)
-
Methyl tert-butyl ether (for LLE)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Sample Preparation
-
Thaw saliva samples at room temperature and centrifuge to pellet any particulate matter.
-
To 500 µL of clear saliva supernatant, add a known concentration of this compound internal standard.
-
Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
Load the saliva sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove interferences.
-
Elute melatonin and the internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Thaw saliva samples and centrifuge.
-
To 300 µL of saliva, add 20 µL of the this compound internal standard solution.[6]
-
Add 1 mL of an appropriate organic solvent such as methyl tert-butyl ether or dichloromethane.[6]
-
Vortex the mixture for an extended period (e.g., 30 minutes) to ensure thorough extraction.[6]
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting parameters that may require optimization based on the specific instrumentation used.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.
-
Gradient: A gradient elution starting with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute melatonin, followed by re-equilibration.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
Column Temperature: Maintained at a constant temperature, e.g., 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Melatonin: m/z 233 → 174
-
This compound: The precursor ion will be higher by 7 Da (m/z 240), and the product ion may also shift depending on the location of the deuterium labels. A common transition is m/z 240 → 178.
-
-
Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for maximum signal intensity for both melatonin and this compound.
-
Data Presentation
The following tables summarize typical quantitative data for the analysis of melatonin in saliva by LC-MS/MS.
| Parameter | Reported Value | Reference |
| Limit of Detection (LOD) | 1.05 pg/mL | [4][8] |
| 0.003 nmol/L | ||
| Limit of Quantitation (LOQ) | 3.0 pg/mL | [4][8] |
| 0.8 pg/mL | [5][10][11] | |
| 0.010 nmol/L | ||
| Linearity Range | 1 - 150 pg/mL | |
| 11.65 - 1165 pg/mL | ||
| Accuracy | +/- 14% at 5.60 pg/mL | [4][8] |
| +/- 9% at 19.6 pg/mL | [4][8] | |
| Precision (%RSD) | +/- 13% at 6.18 pg/mL | [4][8] |
| +/- 11% at 31.2 pg/mL | [4][8] | |
| < 6% |
Table 1: Summary of Quantitative Performance Data for Salivary Melatonin LC-MS/MS Assays.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Melatonin | 233 | 174 | 20 |
| Melatonin-d4 | 237 | 178 | 20 |
| This compound | 240 | 178 | Not specified |
Table 2: Example MRM Transitions for Melatonin and Deuterated Internal Standards. Note: Melatonin-d4 is also a commonly used internal standard.
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Melatonin receptor structure and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: Solid-Phase Extraction Protocol for the Quantification of Melatonin and Melatonin-d7 in Biological Matrices
Abstract
This application note provides a detailed protocol for the solid-phase extraction (SPE) of melatonin and its deuterated internal standard, Melatonin-d7, from biological samples such as plasma, milk, and saliva. The described methodology is suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-performance liquid chromatography with fluorescence detection (HPLC-FD). This document is intended for researchers, scientists, and drug development professionals requiring a reliable and reproducible method for the quantification of melatonin.
Introduction
Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone primarily synthesized by the pineal gland, playing a crucial role in regulating circadian rhythms and the sleep-wake cycle.[1] Its quantification in biological fluids is essential for various research areas, including sleep disorders, neurodegenerative diseases, and pharmacology. Due to its low physiological concentrations, a robust sample preparation method is necessary to remove matrix interferences and concentrate the analyte of interest.
Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex matrices.[2][3] This application note details a generalized SPE protocol for melatonin and its stable isotope-labeled internal standard, this compound, which is commonly used to ensure accuracy and precision in quantification.[4][5] The protocol is adaptable for various biological fluids and is compatible with downstream analytical techniques such as LC-MS/MS and HPLC-FD.[1][6][7][8]
Experimental Protocol
This protocol outlines the materials, reagents, and steps for the solid-phase extraction of melatonin and this compound.
Materials and Reagents
-
SPE Cartridges: Reversed-phase C18 cartridges (e.g., Bakerbond SPE, 1 mL, 40 µm) or polymer-based cartridges (e.g., Waters Oasis HLB, 1 cc) can be used.[8][9]
-
Melatonin and this compound Standards: Analytical grade standards for calibration curves and internal standard spiking.
-
Solvents (HPLC or LC-MS grade):
-
Methanol
-
Acetonitrile
-
Dichloromethane[1]
-
Deionized water
-
-
Reagents:
-
Sample Collection Tubes: Appropriate tubes for collecting plasma, saliva, or other biological samples.
-
Centrifuge
-
Nitrogen Evaporator
-
Vortex Mixer
Sample Preparation
-
Thaw frozen biological samples (e.g., plasma, milk, saliva) at room temperature.
-
Vortex the samples to ensure homogeneity.
-
For a 1 mL plasma sample, add a known concentration of this compound internal standard solution (e.g., 100 µL of a 400 pg/mL solution).[1] The final concentration of the internal standard should be appropriate for the expected range of endogenous melatonin.
-
Vortex the mixture gently for 20-30 seconds.
-
Allow the sample to equilibrate for at least 15 minutes before proceeding to the SPE step.[1]
Solid-Phase Extraction (SPE) Procedure
The following is a general procedure using a C18 SPE cartridge. Volumes may need to be adjusted based on the specific cartridge and sample volume.
-
Conditioning:
-
Loading:
-
Load the pre-treated sample onto the conditioned cartridge at a slow flow rate (approximately 1 mL/min).[9]
-
-
Washing:
-
Elution:
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the mobile phase to be used for the LC-MS/MS or HPLC analysis.[1][7]
-
Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.
-
Instrumental Analysis (LC-MS/MS)
-
Chromatographic Column: A C18 column (e.g., Agilent Zorbax Eclipse XDB C-18) is commonly used.[1]
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile/methanol) is typical.
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally used.
-
MRM Transitions:
-
Melatonin: m/z 233.0 → 174.0
-
This compound: m/z 240.0 → 178.3
-
Data Presentation
The following tables summarize typical performance data for melatonin SPE protocols found in the literature.
Table 1: Recovery Data for Melatonin SPE
| Matrix | SPE Cartridge | Elution Solvent | Recovery (%) | Reference |
| Plasma | C18 Bakerbond | Methanol | 90 - 94 | [9] |
| Plasma | Waters Oasis HLB | Dichloromethane | 97.2 | [8] |
| Milk | Chem Elut | Dichloromethane | 90.06 - 94.58 | [1] |
| Wine | Bond Elut C18 | Methanol | >95 |
Table 2: Method Validation Parameters
| Parameter | Value | Matrix | Analytical Method | Reference |
| Linearity (r²) | > 0.999 | Plasma | HPLC-Fluorescence | [9] |
| LLOQ | 1 pg/mL | Milk | LC-MS/MS | [1] |
| LLOQ | 0.10 nmol/L | Plasma | HPLC-Fluorescence | [6][7] |
| Intra-assay Precision | ~13% | Plasma | HPLC-Fluorescence | [6][7] |
| Inter-assay CV | 4.02% | Plasma | HPLC-Fluorescence | [8] |
| Intra-assay CV | 5.41% | Plasma | HPLC-Fluorescence | [8] |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the solid-phase extraction of melatonin.
Melatonin Signaling Pathway
Caption: Simplified melatonin signaling pathway via MT1/MT2 receptors.
Conclusion
The solid-phase extraction protocol detailed in this application note provides a robust and reliable method for the isolation and concentration of melatonin and its internal standard, this compound, from various biological matrices. The use of a deuterated internal standard ensures high accuracy and precision in quantification. The described workflow is adaptable to different laboratory settings and can be coupled with sensitive analytical techniques like LC-MS/MS for the accurate determination of melatonin levels in both research and clinical applications.
References
- 1. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melatonin signaling and cell protection function. – Melatonin Facts [melatoninfacts.org]
- 3. The Melatonin Signaling Pathway in a Long-Term Memory In Vitro Study [mdpi.com]
- 4. Membrane Melatonin Receptors Activated Cell Signaling in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Melatonin receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Melatonin - Wikipedia [en.wikipedia.org]
- 10. Physiological effects of melatonin: role of melatonin receptors and signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Melatonin in Biological Matrices Using Gas Chromatography-Mass Spectrometry (GC-MS) with Melatonin-d7 as an Internal Standard
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone primarily synthesized by the pineal gland, playing a crucial role in regulating circadian rhythms, sleep-wake cycles, and various other physiological processes. Its quantification in biological matrices such as plasma, urine, and saliva is essential for pharmacokinetic studies, clinical diagnostics, and drug development. Gas chromatography-mass spectrometry (GC-MS) offers a highly sensitive and specific method for the determination of melatonin. To ensure accuracy and precision, a stable isotope-labeled internal standard, such as Melatonin-d7, is employed to compensate for analyte loss during sample preparation and instrumental analysis. This application note provides a detailed protocol for the extraction, derivatization, and GC-MS analysis of melatonin using this compound as an internal standard.
Principle
The method involves the extraction of melatonin and the internal standard (this compound) from the biological matrix using liquid-liquid extraction. Due to the low volatility of melatonin, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. In this protocol, pentafluoropropionic anhydride (PFPA) is used as the derivatizing agent. The derivatized melatonin and this compound are then separated by gas chromatography and detected by a mass spectrometer, typically in the selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard with a calibration curve.
Experimental Protocols
Reagents and Materials
-
Melatonin (analytical standard)
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Ethyl acetate (GC grade)
-
Pentafluoropropionic anhydride (PFPA)
-
Nitrogen gas (high purity)
-
Deionized water
-
Biological matrix (e.g., plasma, saliva)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
GC-MS system with a capillary column (e.g., 5%-phenyl-95%-dimethylpolysiloxane)
Standard Solution Preparation
-
Melatonin Stock Solution (1 mg/mL): Accurately weigh 10 mg of melatonin and dissolve it in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the melatonin stock solution with methanol to achieve the desired concentration range for the calibration curve (e.g., 1-500 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 1 mL of the biological sample (e.g., plasma) into a glass centrifuge tube.
-
Add 50 µL of the this compound internal standard working solution (100 ng/mL) to each sample, except for the blank.
-
Add 5 mL of ethyl acetate to the tube.
-
Vortex the mixture for 2 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40°C.
Derivatization
-
To the dried extract, add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA).
-
Cap the tube tightly and heat at 70°C for 30 minutes.
-
After cooling to room temperature, evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
GC-MS Conditions
-
Gas Chromatograph:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5%-phenyl-95%-dimethylpolysiloxane capillary column.
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 20°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor (hypothetical, based on PFPA derivatization):
-
Melatonin-PFPA derivative: m/z (e.g., 360, 317)
-
This compound-PFPA derivative: m/z (e.g., 367, 324) (Note: The exact m/z values for the derivatized compounds should be confirmed by analyzing a derivatized standard in full scan mode.)
-
-
Data Presentation
Table 1: Quantitative Data for GC-MS Analysis of Melatonin
| Parameter | Value |
| Retention Time (Melatonin-PFPA) | ~10.5 min |
| Retention Time (this compound-PFPA) | ~10.4 min |
| Quantifier Ion (Melatonin-PFPA) | m/z 360 |
| Qualifier Ion (Melatonin-PFPA) | m/z 317 |
| Quantifier Ion (this compound-PFPA) | m/z 367 |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Recovery | 85 - 95% |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
Mandatory Visualization
Caption: Experimental workflow for GC-MS analysis of melatonin.
Caption: Logic of internal standard quantification.
Measuring Melatonin in Cerebrospinal Fluid Using a Deuterated Internal Standard by LC-MS/MS
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of melatonin in cerebrospinal fluid (CSF) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Melatonin-d7 as an internal standard. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision in quantification.
Introduction
Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone primarily synthesized by the pineal gland, playing a pivotal role in regulating circadian rhythms. Its concentration in cerebrospinal fluid is of significant interest in neuroscience and drug development as it may serve as a biomarker for various neurological disorders and for assessing the central nervous system penetration of melatonin-based therapeutics. LC-MS/MS has emerged as the preferred method for melatonin quantification due to its high sensitivity and selectivity over immunoassays. The use of a deuterated internal standard like this compound is the gold standard for quantitative analysis by mass spectrometry, as it closely mimics the analyte's behavior during sample preparation and ionization.
Experimental Protocols
This section details the necessary steps for sample preparation and LC-MS/MS analysis of melatonin in CSF.
Materials and Reagents
-
Melatonin (≥98% purity)
-
This compound (≥98% purity, ≥99% deuterated forms)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human cerebrospinal fluid (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Sample Preparation: Solid Phase Extraction (SPE)
Solid-phase extraction is a reliable method for extracting and concentrating melatonin from the complex CSF matrix.
-
CSF Sample Collection and Storage: CSF samples should be collected and immediately frozen at -80°C until analysis to prevent degradation. Melatonin is light-sensitive, so samples should be handled with minimal light exposure.
-
Internal Standard Spiking: Thaw CSF samples on ice. To 500 µL of CSF, add a known concentration of this compound working solution (e.g., 1 ng/mL).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: Load the this compound spiked CSF sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute melatonin and this compound from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are typical LC-MS/MS parameters that should be optimized for the specific instrument used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start with 10% B, ramp to 90% B over 5 min, hold for 2 min, then return to initial conditions and equilibrate. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
Table 3: MRM Transitions for Melatonin and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Melatonin | 233.1 | 174.1 | 15 |
| This compound | 240.1 | 178.1 | 15 |
Note: Collision energies should be optimized for the specific mass spectrometer being used.
Data Presentation and Method Validation
A comprehensive validation should be performed to ensure the reliability of the method. Key validation parameters are summarized below.
Table 4: Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Example Data (Hypothetical) |
| Linearity (R²) | > 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10 | 1 pg/mL |
| Precision (Intra- and Inter-day, %CV) | < 15% (< 20% at LLOQ) | < 10% |
| Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | ± 8% |
| Recovery (%) | Consistent and reproducible | 85-95% |
| Matrix Effect | Monitored and corrected by IS | Within acceptable limits |
Visualizations
Experimental Workflow
Caption: Workflow for CSF Melatonin Measurement.
Melatonin Signaling Pathway
Caption: Simplified Melatonin Signaling Pathway.
Conclusion
This application note provides a robust and reliable protocol for the quantification of melatonin in cerebrospinal fluid using LC-MS/MS with this compound as an internal standard. The detailed methodology and validation guidelines are intended to assist researchers in obtaining accurate and reproducible results, which are essential for advancing our understanding of the role of melatonin in the central nervous system and for the development of novel therapeutic strategies. It is important to note that while this protocol is based on established methods, it should be fully validated in the end-user's laboratory to ensure optimal performance.
Application Notes: High-Throughput Screening Assays for Melatonin Using Melatonin-d7
References
- 1. Therapeutic Effects of Melatonin Receptor Agonists on Sleep and Comorbid Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melatonin Receptor Agonists: New Options for Insomnia and Depression Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput screening assay for new ligands at human melatonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Melatonin-Measurement Methods and the Factors Modifying the Results. A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lcms.cz [lcms.cz]
- 7. Measurement of melatonin in body fluids: Standards, protocols and procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. lcms.cz [lcms.cz]
- 10. shimadzu.com [shimadzu.com]
- 11. Synthesis of internal labeled standards of melatonin and its metabolite N1-acetyl-N2-formyl-5-methoxykynuramine for their quantification using an on-line liquid chromatography-electrospray tandem mass spectrometry system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A simple, specific high-throughput enzyme-linked immunosorbent assay (ELISA) for quantitative determination of melatonin in cell culture medium - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Melatonin-d7 concentration for melatonin quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Melatonin-d7 concentration for the accurate quantification of melatonin.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard?
This compound, a deuterated analog of melatonin, is used as an internal standard (IS) in quantitative analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Its role is to correct for the variability and loss of the analyte (melatonin) during sample preparation and analysis.[3] Since this compound is chemically almost identical to melatonin, it behaves similarly during extraction, derivatization, and ionization, but is distinguishable by its mass. This allows for more accurate and precise quantification by normalizing the response of melatonin to the response of the known concentration of this compound.
Q2: What is a typical concentration for this compound in a quantitative assay?
The optimal concentration of this compound is dependent on the biological matrix, the expected concentration range of endogenous melatonin, and the sensitivity of the LC-MS/MS instrument. The goal is to use a concentration that provides a strong, reproducible signal without saturating the detector, and is comparable to the analyte concentrations being measured. For instance, in a method for determining melatonin in human plasma, this compound was used as the internal standard.[4] Another study on melatonin in milk used a 400 pg/mL working solution of 7-D Melatonin.[3]
Q3: How do I determine the optimal this compound concentration for my experiment?
To determine the optimal concentration, you should:
-
Estimate the expected melatonin concentration range in your samples (e.g., low pg/mL in saliva or plasma).[1][5]
-
Prepare a series of this compound concentrations and spike them into a representative blank matrix.
-
Analyze the samples and evaluate the peak response (area and height) and signal-to-noise ratio.
-
Select a concentration that provides a stable and robust signal, ideally in the mid-range of your instrument's linear response, and is comparable to the analyte signal.
Q4: Can the chosen concentration of this compound impact the accuracy and precision of my results?
Yes. An inappropriate concentration can negatively affect your results:
-
Too low a concentration may result in a poor signal-to-noise ratio and high variability (imprecision).
-
Too high a concentration can lead to detector saturation or ion suppression effects, impacting the melatonin signal and causing inaccurate results. It is crucial that the response of the internal standard is stable across all calibration points and quality control samples.
Q5: How should I prepare and store this compound stock and working solutions?
-
Stock Solutions: Prepare a high-concentration stock solution (e.g., 1 µg/mL) in a suitable organic solvent like methanol.[3] Store this solution at -20°C or lower to ensure long-term stability.[3]
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution before each analysis.[3] This minimizes issues related to solvent evaporation or degradation over time. For example, a 400 pg/mL working internal standard solution can be prepared from a 1 µg/mL stock.[3]
Troubleshooting Guide
Problem: High Variability in Replicates (Poor Precision)
| Possible Cause | Recommended Solution |
| Inconsistent Pipetting of Internal Standard | Use calibrated pipettes and ensure proper pipetting technique. Add the IS to all samples, calibrators, and quality controls at the same step in the workflow. |
| Internal Standard Instability | Prepare fresh working solutions of this compound for each analytical run. Verify the stability of your stock solution periodically. |
| Variable Matrix Effects | Optimize the sample preparation procedure (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components.[3][6] |
Problem: Inaccurate Quantification (Poor Accuracy)
| Possible Cause | Recommended Solution |
| Inappropriate IS Concentration | The response of this compound should be within the linear range of the detector and ideally within 50-150% of the analyte response at the mid-point of the calibration curve. Re-optimize the IS concentration if necessary. |
| Cross-Contamination | Ensure there is no significant unlabeled melatonin in your this compound standard by analyzing a high concentration of the IS alone.[5] |
| Non-co-eluting Interferences | Optimize chromatographic conditions to ensure that no interfering peaks from the matrix co-elute with melatonin or this compound. |
| Incorrect Calibration Curve | Ensure the calibration curve is linear over the desired concentration range (e.g., R² > 0.99).[3] Use a weighted regression if appropriate. |
Problem: Poor Peak Shape or Low Signal for this compound
| Possible Cause | Recommended Solution |
| Degradation of this compound | Check the expiration date and storage conditions of your standard. Prepare fresh solutions from a new vial if degradation is suspected. |
| Suboptimal LC-MS/MS Parameters | Optimize MS parameters (e.g., collision energy, fragmentor voltage) specifically for this compound.[5] Ensure the mobile phase composition is appropriate for good peak shape.[7] |
| Sample Extraction Issues | Evaluate the extraction recovery of this compound. If recovery is low, the extraction method may need to be optimized. |
Quantitative Data Summary
Table 1: Example this compound Concentrations and Method Performance in Different Matrices
| Matrix | Internal Standard | IS Concentration Added | Linearity Range | Lower Limit of Quantification (LLOQ) | Reference |
| Human Plasma | This compound | Not specified | 0.020 - 30.00 ng/mL | 0.020 ng/mL | [4] |
| Human Plasma | Melatonin-d4 | 10 ng/mL | 10 pg/mL - 100 ng/mL | 10 pg/mL | [5] |
| Human Saliva | 7-D-Melatonin | Not specified | Not specified | 3.0 pg/mL | [2][8] |
| Milk | 7-D Melatonin | 40 pg/mL (final concentration in standard) | 1 - 150 pg/mL | 1 pg/mL | [3] |
Table 2: Example LC-MS/MS MRM Transitions for Melatonin and Deuterated Analogs
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Melatonin | 233.1 | 174.1 | [4] |
| This compound | 240.2 | 178.0 | [4] |
| Melatonin-d4 | 237.1 | 178.1 | [5] |
| 6-hydroxymelatonin | 249.1 | 190.1 | [9] |
| 6-hydroxymelatonin-d4 | 253.1 | 193.1 | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Internal Standard Solutions
-
Primary Stock Solution (e.g., 1 µg/mL):
-
Accurately weigh a suitable amount of this compound powder.
-
Dissolve in 100% methanol to achieve a final concentration of 1 µg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Store in an amber glass vial at -20°C.
-
-
Working Internal Standard Solution (e.g., 400 pg/mL):
-
Perform serial dilutions of the primary stock solution using the appropriate solvent (e.g., methanol or mobile phase).
-
Prepare this solution fresh before each analytical run to ensure accuracy.[3]
-
Protocol 2: Sample Preparation of Plasma with this compound Spiking
This protocol is a general example; specific volumes may need optimization.
-
Aliquot 200 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.
-
Add 50 µL of the this compound working solution (e.g., a concentration that will yield a response similar to the expected analyte concentration).
-
Vortex for 30 seconds.
-
Protein Precipitation: Add 600 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Visualizations
References
- 1. Melatonin-Measurement Methods and the Factors Modifying the Results. A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of melatonin in human saliva by liquid chromatography-tandem mass spectrometry using stable isotope dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of melatonin in milk by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Melatonin Concentration in Human Plasma by HPLC-MS/MS [journal11.magtechjournal.com]
- 5. agilent.com [agilent.com]
- 6. api.unil.ch [api.unil.ch]
- 7. shimadzu.com [shimadzu.com]
- 8. Measurement of melatonin in body fluids: Standards, protocols and procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jsbms.jp [jsbms.jp]
Addressing matrix effects in melatonin analysis with Melatonin-d7
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of melatonin, with a specific focus on addressing matrix effects using Melatonin-d7 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of melatonin analysis by LC-MS/MS?
A: Matrix effects are the alteration of ionization efficiency for the target analyte (melatonin) by co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analysis.[2][3] In biological samples like plasma, saliva, or milk, these effects are common due to the complexity of the matrix, which contains salts, lipids, proteins, and other endogenous materials.[3][4]
Q2: Why is this compound the preferred internal standard (IS)?
A: this compound, a deuterated form of melatonin, is the ideal internal standard for several reasons:
-
Similar Physicochemical Properties: It behaves almost identically to the native melatonin during sample extraction, chromatography, and ionization.[5]
-
Co-elution: It co-elutes with the analyte, meaning it experiences the same matrix effects at the same time.[4]
-
Mass-to-Charge (m/z) Difference: It is easily distinguished from the native melatonin by the mass spectrometer due to its different mass.[5][6]
By adding a known concentration of this compound to each sample, it is possible to normalize the signal of the native melatonin. Any suppression or enhancement that affects the analyte will also affect the IS, allowing for an accurate calculation of the analyte's concentration.[4] this compound is used as an internal standard in methods for analyzing melatonin in various matrices, including plasma, saliva, and milk.[5][7][8]
Q3: What are the common sample preparation techniques to minimize matrix effects?
A: The goal of sample preparation is to remove interfering components from the matrix while efficiently recovering the analyte. Common techniques include:
-
Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible solvents.[4] LLE is effective for cleaner matrices like saliva and can significantly reduce matrix effects by separating melatonin from more polar or non-polar interferences.[4][9] Dichloromethane and ethyl acetate are commonly used solvents.[9][10][11]
-
Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively retain the analyte while matrix components are washed away.[4] It is a powerful technique for cleaning up complex samples and concentrating the analyte.[5][11]
-
Protein Precipitation (PP): This is a simpler but generally less clean method where a solvent like acetonitrile is used to precipitate proteins.[4] While fast and cost-effective, PP can leave behind phospholipids and other components, often leading to significant ion suppression.[4][9] Using a deuterated internal standard like this compound is critical when using this method.[4]
Q4: How do I quantitatively assess the matrix effect in my assay?
A: The matrix effect can be evaluated quantitatively by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a pure solution at the same concentration.[12] The formula is:
Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Matrix / Peak Area in Neat Solution) x 100
A value of 100% indicates no matrix effect. A value <100% indicates ion suppression, and a value >100% indicates ion enhancement. Studies have shown that with proper sample cleanup and the use of an appropriate internal standard, matrix effects for melatonin analysis can be minimized to acceptable levels (e.g., 92.1–97.7%).[12]
Troubleshooting Guides
Problem: I am observing high variability and poor reproducibility in my melatonin quantification.
Answer: High variability is often a primary indicator of uncompensated matrix effects. Different samples can have varying levels of interfering compounds, leading to inconsistent ion suppression or enhancement.
Troubleshooting Steps:
-
Verify Internal Standard Use: Ensure that this compound is being added to all samples, standards, and quality controls (QCs) at a consistent concentration early in the sample preparation process.
-
Evaluate Your Sample Preparation: If you are using protein precipitation, consider switching to a more rigorous method like LLE or SPE to achieve better sample cleanup.[4][9]
-
Check for Contamination: Plasticware can sometimes leach contaminants. It is recommended to use scrupulously cleaned glassware, which can be baked at high temperatures to remove any residual interfering compounds.[13]
-
Assess Matrix Effect: Perform a quantitative matrix effect experiment as described in FAQ #4 across multiple sources of your biological matrix to understand the extent of the variability.
Problem: My assay sensitivity is low, and I'm struggling to achieve the required Lower Limit of Quantification (LLOQ).
Answer: Low sensitivity can be caused by significant ion suppression, where co-eluting matrix components reduce the ionization efficiency of melatonin in the MS source.
Troubleshooting Steps:
-
Visualize Ion Suppression: A post-column infusion experiment is the standard way to identify regions of ion suppression.[1] Infuse a standard solution of melatonin and this compound post-column while injecting a blank, extracted matrix sample. Dips in the baseline signal indicate retention times where ion suppression occurs.[1]
-
Modify Chromatography: If ion suppression is detected, adjust your chromatographic method (e.g., change the gradient, mobile phase composition, or column chemistry) to separate the melatonin peak from the suppression zone.[1]
-
Improve Sample Cleanup: Enhanced sample preparation using SPE is highly effective at removing the phospholipids and other compounds that are often responsible for ion suppression.[3][4]
-
Optimize MS Source Parameters: Adjust source parameters such as spray voltage and gas temperatures to ensure optimal and stable ionization, which can sometimes help mitigate the impact of matrix components.
Workflow for Troubleshooting Matrix Effects
Caption: A decision tree for troubleshooting matrix effects in melatonin analysis.
Data Presentation
Table 1: Performance Characteristics of Validated LC-MS/MS Methods for Melatonin
| Parameter | Matrix | Method Details | Result | Reference |
| Linearity | Saliva | 5–2500 pg/mL | Good linearity reported | [7] |
| Milk | 1 to 150 pg/mL | R² > 0.99 | [8] | |
| Plasma | 11.65–1165 pg/mL (nanoflow) | r ≥0.994 | [14] | |
| LLOQ | Milk | LC-MS/MS | 1 pg/mL | [8] |
| Saliva | LC-MS/MS | 2.5 pg/mL | [7] | |
| Saliva | Ultrasensitive LC-MS/MS | 0.8 pg/mL | [15][16] | |
| Recovery | Serum | LC-18 + Carbograph SPE | 86.3% to 91.7% | [10] |
| Saliva | Liquid-Liquid Extraction | 100.9% to 102.6% | [12] | |
| Plasma | Centrifugal Membrane Dialysis | 71.2% to 86.1% | [14] | |
| Matrix Effect | Saliva | Post-extraction Spike | 92.1% to 97.7% (No significant effect) | [12] |
Experimental Protocols
Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE)
This protocol is suitable for matrices like plasma or saliva.
-
Sample Aliquoting: Pipette 200 µL of the sample (plasma, standard, or QC) into a clean glass tube.[9]
-
Internal Standard Spiking: Add 50 µL of the this compound internal standard working solution (e.g., 5 ng/mL) to each tube.[9] Vortex briefly.
-
Extraction: Add 2.5 mL of an appropriate extraction solvent (e.g., ethyl acetate or diethyl ether).[9][11]
-
Mixing: Vortex the samples for 5 minutes at approximately 2000 rpm to ensure thorough mixing and extraction.[9]
-
Centrifugation: Centrifuge the samples for 15 minutes at ~4000 x g to separate the organic and aqueous layers.[9]
-
Evaporation: Carefully transfer the supernatant (organic layer) to a new glass tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 75:25 water:methanol) and vortex.[10]
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
General Melatonin Analysis Workflow
Caption: A general experimental workflow for melatonin quantification using LC-MS/MS.
Protocol 2: Evaluation of Matrix Effects via Post-Column Infusion
This protocol helps identify at what retention times matrix components cause ion suppression.
-
System Setup: Configure the LC-MS/MS system as you would for your melatonin analysis.
-
Infusion Preparation: Prepare a solution containing both melatonin and this compound at a concentration that gives a stable, mid-range signal (e.g., 1 µM each).[14]
-
Post-Column Infusion: Using a syringe pump and a T-connector, infuse this solution at a low, constant flow rate (e.g., 10 µL/min) into the mobile phase stream between the LC column and the MS ion source.
-
Establish Baseline: Allow the infusion to continue until a stable signal (baseline) is observed for the MRM transitions of both melatonin and this compound.
-
Injection: Inject a blank matrix sample that has been processed through your entire sample preparation procedure.
-
Data Analysis: Monitor the baseline signal during the chromatographic run. Any significant drop in the signal intensity indicates a region of ion suppression caused by co-eluting matrix components.[1] Any rise indicates ion enhancement.
Visualizing Ion Suppression
Caption: A schematic of a post-column infusion experiment to detect ion suppression.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. brjac.com.br [brjac.com.br]
- 5. brighamandwomens.org [brighamandwomens.org]
- 6. researchgate.net [researchgate.net]
- 7. Melatonin-Measurement Methods and the Factors Modifying the Results. A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative determination of melatonin in milk by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
- 10. Measurement of melatonin in body fluids: Standards, protocols and procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Sensitive and Specific Liquid Chromatography-Tandem Mass Spectrometry Assay for Simultaneous Quantification of Salivary Melatonin and Cortisol: Development and Comparison With Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitation of Melatonin and N-acetylserotonin in Human Plasma by Nanoflow LC-MS/MS and Electrospray LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and Validation of an Ultrasensitive LC-MS/MS Method for the Quantification of Melatonin in Human Saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
Minimizing ion suppression in ESI-MS for melatonin analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize ion suppression during the Electrospray Ionization-Mass Spectrometry (ESI-MS) analysis of melatonin.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process.
Question 1: My melatonin signal is low and inconsistent when analyzing biological samples (e.g., plasma, urine), but it looks fine for my standards in pure solvent. What is the likely cause and how can I fix it?
Answer: This is a classic symptom of ion suppression , a type of matrix effect where components in your sample (lipids, proteins, salts) interfere with the ionization of melatonin in the ESI source.[1][2] This competition reduces the number of melatonin ions that reach the detector, leading to a decreased and variable signal.[3][4]
Recommended Solutions:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[1][2]
-
Switch from Protein Precipitation (PPT) to a more rigorous technique. While fast, PPT often leaves behind significant amounts of phospholipids, a major cause of ion suppression.[2][5]
-
Implement Liquid-Liquid Extraction (LLE). LLE uses an immiscible organic solvent (e.g., ethyl acetate, diethyl ether) to selectively extract melatonin, leaving many endogenous interferences in the aqueous layer.[2][6]
-
Use Solid-Phase Extraction (SPE). SPE can provide even cleaner extracts by using a sorbent that retains melatonin while allowing interfering compounds to be washed away.[1][7][8]
-
-
Optimize Chromatographic Separation: Ensure that melatonin does not co-elute with the bulk of the matrix components.[3][9]
-
Adjust the gradient: Modify your LC gradient to better separate melatonin from the highly suppressing regions, which are often at the beginning and end of the run.
-
Consider a different column: A column with a different chemistry (e.g., C18, HILIC) might provide the selectivity needed to resolve melatonin from interferences.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Incorporate a SIL-IS, such as Melatonin-d4, into your workflow.[6][10] The SIL-IS co-elutes with melatonin and is affected by ion suppression to the same degree. By calculating the ratio of the analyte signal to the internal standard signal, you can compensate for signal variability and achieve accurate quantification.[1][11]
-
Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering species, thereby lessening the ion suppression effect.[3][12]
Question 2: I performed a post-column infusion experiment and see a large dip in my baseline signal where my melatonin peak elutes. What does this mean?
Answer: This result confirms that co-eluting matrix components are causing ion suppression at the retention time of your analyte. The post-column infusion experiment continuously delivers a standard solution of melatonin directly to the MS source while a blank, extracted matrix sample is injected onto the LC column.[5] A stable baseline indicates no suppression. A dip, or negative peak, in this baseline indicates a region where compounds eluting from the column are suppressing the melatonin signal.[3][5]
Next Steps: Your goal is to shift the melatonin peak away from this region of suppression.
-
Modify the LC method: Adjust the mobile phase gradient or composition to change the retention time of melatonin.
-
Improve sample cleanup: Use a more effective sample preparation technique (LLE or SPE) to remove the specific compounds that are causing the suppression.
Question 3: My melatonin calibration curve is not linear at higher concentrations and seems to be plateauing. Why is this happening?
Answer: This loss of linearity at high concentrations is a known phenomenon in ESI-MS.[9] It can be caused by saturation effects at the ESI droplet surface or a limited amount of excess charge available on the droplets.[3][9] In essence, at high concentrations, there is intense competition for charge and space at the droplet surface, which prevents a proportional increase in signal with increasing analyte concentration.
Recommended Solutions:
-
Lower the Upper Limit of Quantification (ULOQ): Adjust your calibration range to focus on the linear portion of the curve.
-
Dilute Samples: For samples that are expected to have high melatonin concentrations, perform a dilution to bring them into the linear range of the assay.
-
Check Internal Standard Concentration: Ensure the concentration of your internal standard is appropriate and not also contributing to saturation effects.
Frequently Asked Questions (FAQs)
Question: What exactly is ion suppression in ESI-MS?
Answer: Ion suppression is a matrix effect that causes a reduced analytical response for a compound of interest.[1][3] It occurs when co-eluting substances from the sample matrix compete with the analyte (melatonin) for ionization efficiency in the ESI source.[1][4] This competition can happen in several ways:
-
Competition for Charge: Endogenous compounds with high surface activity or basicity can monopolize the available charge on the ESI droplets, leaving less for the analyte.[3][9]
-
Changes in Droplet Properties: High concentrations of non-volatile materials (like salts) can increase the viscosity and surface tension of the droplets. This hinders solvent evaporation and prevents the droplets from shrinking to the critical radius required to release gas-phase analyte ions.[4][9]
-
Co-precipitation: The analyte can co-precipitate with non-volatile materials within the droplet, preventing it from ever reaching the gas phase to be detected.[3]
Question: Which sample preparation method is best for minimizing ion suppression for melatonin in plasma?
Answer: The choice of sample preparation method is a trade-off between cleanliness, recovery, speed, and cost. For minimizing ion suppression in complex matrices like plasma, more selective techniques are generally superior.
-
Protein Precipitation (PPT): This is the fastest and simplest method but is the least effective at removing matrix components, especially phospholipids, which are significant contributors to ion suppression.[2][5] It is often insufficient for sensitive assays.
-
Liquid-Liquid Extraction (LLE): LLE provides a much cleaner sample than PPT by using solvent chemistry to selectively extract melatonin. It is very effective at removing salts and many polar interferences.[2][6]
-
Solid-Phase Extraction (SPE): SPE is often considered the most effective method for removing a broad range of interferences. By using a specific sorbent and optimized wash steps, it can produce very clean extracts, leading to minimal ion suppression.[1][7]
Question: How does the choice of mobile phase affect ion suppression?
Answer: The mobile phase composition directly influences ionization efficiency and can help mitigate suppression.
-
Organic Modifier: High-efficiency desolvation is crucial for ESI. Mobile phases with a higher percentage of organic solvent (like acetonitrile or methanol) promote better desolvation.[13] Methanol has been shown to produce good elution capability for melatonin.[6]
-
Additives: Acidic additives like formic acid are commonly used in positive-ion ESI to promote the protonation of the analyte ([M+H]+). A mobile phase containing 0.1% formic acid has been shown to enhance melatonin's signal response.[6] Ammonium acetate is another common additive used to improve peak shape and ionization.[14]
-
Flow Rate: Reducing the flow rate (e.g., to nano-flow rates) can decrease the size of the initial ESI droplets. Smaller droplets are more tolerant to non-volatile species and can lead to reduced ion suppression, though this may not be practical for high-throughput analysis.[3][9]
Question: Why is a stable isotope-labeled internal standard (SIL-IS) so important for melatonin analysis?
Answer: A SIL-IS, such as Melatonin-d4 or Melatonin-d7, is the gold standard for quantitative LC-MS analysis, especially for endogenous compounds in complex matrices.[1][7][10] Its importance stems from its ability to compensate for matrix effects, including ion suppression.[11]
Because the SIL-IS is structurally identical to melatonin (apart from the heavier isotopes), it has the same chemical properties. This means it:
-
Co-elutes perfectly with the analyte from the LC column.
-
Experiences the exact same degree of ion suppression or enhancement as the analyte during ionization.[1]
-
Behaves identically during sample preparation, correcting for any variability in extraction recovery.
By measuring the peak area ratio of the analyte to the SIL-IS, the variability caused by ion suppression is normalized, leading to highly accurate and precise quantification.[1][11]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Melatonin Analysis
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Primary Mechanism | Analyte solubilization, protein crashing | Partitioning between immiscible liquids | Adsorption onto a solid sorbent |
| Effectiveness for Removing Phospholipids | Low[2][5] | Moderate to High[2] | High[15] |
| Effectiveness for Removing Salts | Low | High | High |
| Typical Analyte Recovery | High, but extract is dilute | Good (e.g., >70%)[10] | Good to Excellent (e.g., >90%)[7] |
| Impact on Ion Suppression | High risk of significant suppression[6][14] | Significantly reduced suppression[6] | Minimal suppression[7][8] |
| Speed & Complexity | Fast, simple | Moderate | Slower, more complex |
| Recommendation | Not ideal for sensitive, regulated bioanalysis | Good choice for cleaner samples | Excellent choice for complex matrices and high sensitivity |
Table 2: Typical LC-MS Parameters for Melatonin Analysis
| Parameter | Typical Conditions | Reference(s) |
| LC Column | C18 (e.g., 2.0-4.6 mm ID, 50-150 mm length, <5 µm particles) | [14][16][17][18] |
| Mobile Phase A | Water with 0.1% Formic Acid OR 5-15 mM Ammonium Acetate/Formate | [6][14][17] |
| Mobile Phase B | Methanol or Acetonitrile | [6][17][19] |
| Elution Mode | Isocratic or Gradient | [14][18] |
| Flow Rate | 0.2 - 1.0 mL/min | [14][18] |
| Ionization Mode | ESI Positive (+) | [6][14] |
| MS/MS Transition (Melatonin) | m/z 233 → 174 (or similar) | [6][14] |
| MS/MS Transition (Melatonin-d4 IS) | m/z 237 → 178 (or similar) | [6] |
Experimental Protocols
Protocol 1: Post-Column Infusion for Diagnosing Ion Suppression
This method helps visualize regions of ion suppression across a chromatographic run.
-
Setup:
-
Configure the LC-MS/MS system as you would for your analysis.
-
Use a 'T' connector to merge the flow from the LC column with a continuous flow from a syringe pump. The merged flow goes directly into the MS source.
-
Prepare a solution of melatonin (e.g., 50 ng/mL) in a suitable mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
-
Procedure:
-
Begin infusing the melatonin solution via the syringe pump at a low flow rate (e.g., 10 µL/min).
-
Start MS data acquisition, monitoring the characteristic MRM transition for melatonin. You should observe a stable, continuous signal (baseline).[5]
-
While the infusion continues, inject a blank matrix sample that has been through your entire sample preparation process.
-
Monitor the infused baseline signal throughout the entire LC gradient run.
-
-
Interpretation:
Protocol 2: Liquid-Liquid Extraction (LLE) of Melatonin from Plasma
This protocol is a general guideline based on common LLE procedures.
-
Sample Preparation:
-
Aliquot 200 µL of plasma sample into a clean microcentrifuge tube.
-
Add 20 µL of Melatonin-d4 internal standard solution. Vortex briefly.
-
-
Extraction:
-
Evaporation & Reconstitution:
-
Carefully transfer the upper organic layer to a new clean tube, avoiding the protein disk at the interface.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at ~40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid). Vortex to dissolve.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: Workflow for Melatonin Bioanalysis.
Caption: Troubleshooting Logic for Low Signal.
Caption: Mechanism of Ion Suppression in ESI.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. providiongroup.com [providiongroup.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. shimadzu.com [shimadzu.com]
- 7. api.unil.ch [api.unil.ch]
- 8. Quantitative determination of melatonin in milk by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Quantitation of Melatonin and N-acetylserotonin in Human Plasma by Nanoflow LC-MS/MS and Electrospray LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DSpace [research-repository.griffith.edu.au]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. lcms.cz [lcms.cz]
- 17. chemisgroup.us [chemisgroup.us]
- 18. academic.oup.com [academic.oup.com]
- 19. digibuo.uniovi.es [digibuo.uniovi.es]
Troubleshooting guide for low recovery of Melatonin-d7 during extraction
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low recovery of Melatonin-d7 (Mel-d7) during solid-phase extraction (SPE) and liquid-liquid extraction (LLE).
Frequently Asked Questions (FAQs)
Q1: My this compound recovery is consistently low. What are the most common causes?
Low recovery of Mel-d7 can stem from several factors throughout the extraction process. The most common culprits include:
-
Suboptimal pH: Melatonin and its deuterated analogs are more stable in acidic conditions.[1] If the pH of your sample is too high, the analyte may degrade, leading to lower recovery.
-
Improper SPE Cartridge Conditioning: Failure to adequately condition the SPE cartridge can result in inconsistent and poor retention of Mel-d7.
-
Incorrect Solvent Selection: The choice of loading, washing, and elution solvents is critical. A loading solvent that is too strong can cause the analyte to pass through the cartridge without binding. Conversely, an elution solvent that is too weak will not effectively recover the analyte from the sorbent.[2]
-
High Flow Rate: Loading the sample or passing solvents through the SPE cartridge too quickly can prevent efficient interaction between Mel-d7 and the sorbent material, leading to breakthrough and low recovery.[3]
-
Analyte Breakthrough: This can occur if the sorbent capacity is exceeded or if the wash solvent is too strong, causing the analyte to be washed away before the elution step.
-
Incomplete Elution: The elution solvent may not be strong enough, or the volume may be insufficient to completely recover the analyte from the SPE cartridge.[3]
-
Analyte Instability: Melatonin can be sensitive to light and air, and prolonged exposure during the extraction process can lead to degradation.[4][5]
Q2: How does pH affect the stability and recovery of this compound?
The stability of melatonin is significantly influenced by pH. Studies have shown that melatonin is most stable in acidic solutions, particularly at a pH of around 1.[1] As the pH increases, the rate of degradation also increases. Therefore, to maximize the recovery of Mel-d7, it is advisable to acidify your sample prior to extraction.
Q3: What are the recommended storage conditions for samples containing this compound?
To minimize degradation, samples should be protected from light and stored at low temperatures.[4] For long-term storage, freezing at -20°C or below is recommended.[6] It is also important to minimize exposure to air, as oxidation can contribute to analyte loss.[5]
Q4: I'm still experiencing low recovery after optimizing my SPE method. What else can I do?
If you have addressed the common issues and are still facing low recovery, consider the following:
-
Matrix Effects: Complex biological matrices can interfere with the extraction process. Components in the matrix can co-elute with Mel-d7 and cause ion suppression or enhancement in LC-MS analysis, leading to inaccurate quantification. Consider a more rigorous sample cleanup method or the use of a different type of SPE sorbent.
-
Analyte Adsorption to Labware: Mel-d7 can potentially adsorb to the surface of plasticware. Using low-adsorption tubes and pipette tips may help to mitigate this issue.
-
Incomplete Solvent Evaporation or Reconstitution: During the dry-down step, ensure that the solvent is completely evaporated. Subsequently, ensure the dried extract is fully redissolved in the reconstitution solvent by vortexing or sonication.
Experimental Protocols
Below are detailed methodologies for Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for this compound from human plasma.
Solid-Phase Extraction (SPE) Protocol for this compound from Human Plasma
This protocol is a synthesized example based on common practices in published literature.[7][8]
-
Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature.
-
To 1 mL of plasma, add the internal standard (this compound) to the desired concentration.
-
Acidify the sample by adding 100 µL of 2% formic acid.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge (e.g., 100 mg, 3 mL).
-
Condition the cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water. Do not allow the cartridge to dry out between steps.
-
-
Sample Loading:
-
Load the pre-treated supernatant onto the conditioned SPE cartridge at a slow, consistent flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water to remove interfering substances.
-
-
Drying:
-
Dry the cartridge under a gentle stream of nitrogen or by vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the this compound from the cartridge with 2 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS analysis.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
-
Liquid-Liquid Extraction (LLE) Protocol for this compound from Human Plasma
This protocol is a synthesized example based on common practices in published literature.[9][10]
-
Sample Preparation:
-
To 500 µL of plasma in a glass tube, add the internal standard (this compound).
-
Add 50 µL of 0.1 M NaOH to basify the sample.
-
-
Extraction:
-
Add 2.5 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
-
Evaporation:
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the LC-MS mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the solution to an autosampler vial for analysis.
-
Data Presentation
The following table summarizes reported recovery data for melatonin using different extraction methods and conditions. While specific data for this compound is limited, these values provide a good starting point for method optimization, as the chemical properties are very similar.
| Analyte | Matrix | Extraction Method | Sorbent/Solvent | Elution Solvent | Average Recovery (%) | Reference |
| Melatonin | Standard Solution | SPE | C18 | Methanol | ~100% | [11] |
| Melatonin | Standard Solution | SPE | Strata-X | Methanol | ≥100% | [11] |
| Melatonin | Spiked Juice | SPE | Strata-X | Methanol | 74-103% | [4] |
| Melatonin | Wine | DLLME | Acetonitrile/Chloroform | - | 95-104% | [12] |
| Melatonin-d4 | Plasma | Protein Precipitation | Acetonitrile | - | ~95% | [13] |
| Melatonin | Herbal Tea | dSPE | Graphene/Sepiolite | Methanol | ~98.3% | [14] |
| Melatonin | Human Plasma | LLE | Ethyl Acetate | - | 59-65% | [10][15] |
Visualizations
Troubleshooting Workflow for Low this compound Recovery
The following diagram illustrates a logical workflow to diagnose and resolve low recovery issues during the extraction of this compound.
Caption: A flowchart to systematically troubleshoot low recovery of this compound.
References
- 1. Influence of pH, temperature, and light on the stability of melatonin in aqueous solutions and fruit juices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. welch-us.com [welch-us.com]
- 3. promochrom.com [promochrom.com]
- 4. Melatonin Stability At Diferent Storage Conditions And During Theultrasound–Assisted Extraction (Uae) | International Journal of Current Research [journalcra.com]
- 5. ijert.org [ijert.org]
- 6. ibl-america.com [ibl-america.com]
- 7. aaspjournal.org [aaspjournal.org]
- 8. brighamandwomens.org [brighamandwomens.org]
- 9. shimadzu.com [shimadzu.com]
- 10. researchgate.net [researchgate.net]
- 11. ijert.org [ijert.org]
- 12. mdpi.com [mdpi.com]
- 13. lcms.cz [lcms.cz]
- 14. Dispersive Solid Phase Extraction of Melatonin with Graphene/Clay Mixtures and Fluorescence Analysis in Surfactant Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of Melatonin Concentration in Human Plasma by HPLC-MS/MS [journal11.magtechjournal.com]
Calibration curve issues in melatonin quantification with Melatonin-d7
Technical Support Center: Melatonin Quantification with Melatonin-d7
Welcome to the technical support center for melatonin quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of melatonin using this compound as an internal standard.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Why is my calibration curve for melatonin quantification non-linear?
Non-linearity in your calibration curve can arise from several factors, from sample preparation to data analysis. Here are some common causes and troubleshooting steps:
-
Inaccurate Standard Preparation: Errors in the serial dilution of your melatonin or this compound stock solutions are a primary cause of non-linearity.
-
Troubleshooting:
-
Prepare fresh stock solutions and calibration standards.
-
Use calibrated pipettes and ensure proper pipetting technique.
-
Verify the purity of your melatonin and this compound standards.[1]
-
-
-
Matrix Effects: The biological matrix (e.g., plasma, saliva, urine) can interfere with the ionization of melatonin and its internal standard, leading to ion suppression or enhancement.[2]
-
Troubleshooting:
-
Sample Preparation: Employ a robust sample clean-up method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[2][3]
-
Surrogate Matrix: Prepare your calibration standards in a surrogate matrix, such as charcoal-stripped plasma, to mimic the matrix of your samples without the presence of endogenous melatonin.[2]
-
Standard Addition: This method can help to compensate for matrix effects by adding known amounts of the standard to the actual samples.[2]
-
-
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and a non-linear curve.
-
Troubleshooting:
-
Extend the calibration curve range to lower concentrations.
-
If high concentrations are expected in your samples, dilute them to fall within the linear range of the assay.
-
-
-
Inappropriate Curve Fitting: Using a linear regression model for a curve that is inherently non-linear will result in a poor fit.
-
Troubleshooting:
-
Evaluate different regression models, such as a quadratic fit, but ensure the chosen model is justified and validated.
-
-
I'm observing high variability in the response of my internal standard (this compound). What could be the cause?
Consistent internal standard response is crucial for accurate quantification. Variability can be introduced at several stages of the analytical process.
-
Inconsistent Sample Preparation: Incomplete or variable extraction recovery of this compound between samples will lead to inconsistent responses.
-
Troubleshooting:
-
Ensure your extraction protocol is optimized and consistently applied to all samples.
-
Evaluate the recovery of this compound by comparing the peak area in extracted samples to that of a standard solution of the same concentration.[4]
-
-
-
Stability Issues: this compound, like melatonin, can be susceptible to degradation under certain conditions.[5]
-
Troubleshooting:
-
Storage: Store stock solutions and prepared samples at appropriate temperatures (e.g., -70°C) and protect them from light to prevent degradation.[6] Melatonin in aqueous solutions has been shown to be stable for at least 90 days when stored in amber glass bottles at 4°C or 25°C.[7]
-
pH: Melatonin is more stable in acidic conditions (pH 1-4) and its degradation increases with rising pH.[8]
-
-
-
Pipetting Errors: Inconsistent addition of the internal standard to each sample is a common source of variability.
-
Troubleshooting:
-
Use a calibrated pipette and ensure a consistent volume of internal standard is added to every sample, standard, and quality control.
-
-
My assay is not sensitive enough to detect low concentrations of melatonin. How can I improve the Lower Limit of Quantification (LLOQ)?
Achieving a low LLOQ is often necessary for studies involving endogenous melatonin levels.[4]
-
Optimize Mass Spectrometry Parameters: Fine-tuning the MS settings can significantly enhance signal intensity.
-
Troubleshooting:
-
-
Improve Sample Preparation: A more efficient extraction and concentration procedure can increase the amount of analyte introduced into the LC-MS/MS system.
-
Troubleshooting:
-
Extraction Method: Evaluate different sample preparation techniques. For example, SPE can provide better cleanup and concentration than protein precipitation.[4]
-
Sample Volume: Increasing the initial sample volume, if possible, can lead to a more concentrated final extract.
-
-
-
Chromatographic Separation: Enhancing the chromatographic peak shape and reducing baseline noise can improve the signal-to-noise ratio.
Data Presentation
Table 1: Typical LC-MS/MS Parameters for Melatonin Quantification
| Parameter | Typical Value | Reference |
| Column | C18, e.g., 2.1 x 100 mm, 3.5 µm | [9] |
| Mobile Phase A | 0.1% Formic Acid in Water | [11] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol | [11] |
| Flow Rate | 200 - 400 µL/min | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [9] |
| Melatonin MRM | m/z 233 → 174 | [9] |
| This compound MRM | m/z 240 → 178 | [10] |
| Collision Energy | ~20 V (Optimize for your instrument) | [9] |
Table 2: Typical Validation Parameters for a Melatonin Quantification Assay
| Parameter | Acceptance Criteria | Reference |
| Linearity (r²) | > 0.99 | [10] |
| Accuracy | 85-115% (80-120% at LLOQ) | [4] |
| Precision (%RSD) | < 15% (< 20% at LLOQ) | [4] |
| Recovery | Consistent and reproducible | [4][9] |
| Matrix Effect | Internal standard normalized matrix factor close to 1 | [3] |
Experimental Protocols
Protocol 1: Preparation of Stock and Standard Solutions
-
Melatonin and this compound Stock Solutions (e.g., 1 mg/mL):
-
Accurately weigh the required amount of melatonin and this compound powder.
-
Dissolve in a suitable solvent, such as methanol or acetonitrile, to the desired final concentration.
-
Store stock solutions in amber vials at -20°C or below.
-
-
Working Standard Solutions:
-
Prepare a series of intermediate working standard solutions by serially diluting the stock solutions with the appropriate solvent.
-
-
Calibration Curve Standards:
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma sample, standard, or quality control, add 50 µL of the internal standard working solution (e.g., 5 ng/mL this compound).[4]
-
Vortex briefly to mix.
-
Add 2.5 mL of an appropriate extraction solvent (e.g., dichloromethane, ethyl acetate).[4][10]
-
Vortex vigorously for 5 minutes.
-
Centrifuge at a high speed (e.g., 4000 rpm) for 10-15 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Vortex to ensure the residue is fully dissolved.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for melatonin quantification.
Caption: Troubleshooting decision tree for calibration issues.
References
- 1. researchgate.net [researchgate.net]
- 2. brjac.com.br [brjac.com.br]
- 3. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 4. shimadzu.com [shimadzu.com]
- 5. Poor Quality Control of Over-the-Counter Melatonin: What They Say Is Often Not What You Get - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of melatonin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSpace [research-repository.griffith.edu.au]
- 8. Influence of pH, temperature, and light on the stability of melatonin in aqueous solutions and fruit juices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitation of Melatonin and N-acetylserotonin in Human Plasma by Nanoflow LC-MS/MS and Electrospray LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative determination of melatonin in milk by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Melatonin-Measurement Methods and the Factors Modifying the Results. A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Method validation for melatonin analysis using Melatonin-d7 as an internal standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of melatonin, with a specific focus on the use of Melatonin-d7 as an internal standard. The information presented is collated from various validated studies to aid researchers in selecting and implementing the most suitable method for their specific needs.
Comparative Analysis of Validated Methods
The selection of an appropriate analytical method is critical for the accurate quantification of melatonin in various biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted technique due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample processing, thereby ensuring the reliability of the results.[1][2][3][4]
Below is a summary of performance data from various validated methods for melatonin analysis, highlighting key validation parameters.
Table 1: Performance Comparison of LC-MS/MS Methods for Melatonin Analysis in Human Plasma
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | This compound | This compound | Melatonin-D4 |
| Linearity Range | 0.020 - 30.00 ng/mL | 10 pg/mL - 100 ng/mL | 5.00 - 10,000.00 pg/mL |
| Lower Limit of Quantification (LLOQ) | 0.020 ng/mL[2][3] | 10 pg/mL | 5 pg/mL[5] |
| Accuracy (% Recovery) | 59.0% - 65.0%[2][3] | 95.0% (±6.0%) | 79.23% |
| Precision (%RSD) | <15% (Intra-day and Inter-day)[2][3] | <10% | ≤15% (Intra-day), ≤20% at LLOQ |
| Matrix Effect | 95.5% - 98.9%[2][3] | Not explicitly stated | Not explicitly stated |
Table 2: Performance of Alternative Internal Standards
While this compound is a commonly used internal standard, other deuterated and structurally similar compounds have also been employed.
| Internal Standard | Matrix | Analytical Method | Key Findings |
| Melatonin-d4 | Human Plasma, Bovine Follicular Fluid, Tissue Culture Medium | LC-MS/MS | Demonstrated good linearity and precision for the quantification of melatonin and its metabolites.[6] |
| 6-S-MEL-2H4 | Human Urine | LC-MS/MS | Showed a linear correlation coefficient of 0.9976 when compared with results using 6-O-MEL-2H4, suggesting it as a cost-effective alternative.[7] |
| N-acetylserotonin | Human Plasma | HPLC-Fluorescence | Used in a validated method with a linearity of 0.9998 and recovery of 96.3% to 101.5%.[8] |
| 5-methoxytryptamine | Human Plasma | HPLC-Fluorescence | Employed in a method with an LLOQ of 0.1 ng/mL and good linearity (r=0.99).[9] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication of analytical methods. Below are representative protocols for sample preparation and analysis based on published literature.
Protocol 1: Liquid-Liquid Extraction for Melatonin Analysis in Human Plasma
This protocol is based on a validated HPLC-MS/MS method.[2][3]
-
Sample Preparation:
-
To a plasma sample, add this compound as the internal standard.
-
Perform liquid-liquid extraction using ethyl acetate.
-
Vortex the mixture and centrifuge to separate the layers.
-
-
Evaporation and Reconstitution:
-
Transfer the organic layer (ethyl acetate) to a new tube.
-
Evaporate the solvent to dryness under a vacuum.
-
Reconstitute the dried residue in the mobile phase.
-
-
Analysis:
-
Inject the reconstituted sample into the HPLC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction for Melatonin Analysis in Human Plasma
This is a general protocol based on the principles of solid-phase extraction (SPE) for melatonin.[1]
-
Sample Pre-treatment:
-
Spike the plasma sample with this compound internal standard.
-
Condition the SPE cartridge with methanol followed by water.
-
-
Sample Loading and Washing:
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
-
Elution and Analysis:
-
Elute melatonin and the internal standard with an appropriate organic solvent.
-
Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.
-
Visualizing the Workflow
Diagrams created using Graphviz illustrate the logical flow of the experimental procedures.
Caption: Workflow for Melatonin Analysis using Liquid-Liquid Extraction.
Caption: Workflow for Melatonin Analysis using Solid-Phase Extraction.
References
- 1. brighamandwomens.org [brighamandwomens.org]
- 2. Determination of Melatonin Concentration in Human Plasma by HPLC-MS/MS [journal11.magtechjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. brighamandwomens.org [brighamandwomens.org]
- 5. shimadzu.com [shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. jsbms.jp [jsbms.jp]
- 8. researchgate.net [researchgate.net]
- 9. li01.tci-thaijo.org [li01.tci-thaijo.org]
A Head-to-Head Comparison: Melatonin-d7 vs. Melatonin-d4 as Internal Standards in Bioanalytical Quantification
For researchers, scientists, and drug development professionals engaged in the precise quantification of melatonin, the selection of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides an objective comparison of two commonly employed deuterated internal standards, Melatonin-d7 and Melatonin-d4, supported by experimental data from published literature.
The ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response. Both this compound and Melatonin-d4 are stable isotope-labeled analogs of melatonin, making them excellent candidates for use in mass spectrometry-based quantification methods. However, the degree of deuterium labeling can influence their chromatographic properties and susceptibility to isotopic effects, warranting a careful evaluation for specific applications.
Performance Data at a Glance
To facilitate a clear comparison, the following tables summarize the performance characteristics of this compound and Melatonin-d4 as reported in various bioanalytical methods. It is important to note that these data are compiled from different studies, employing diverse matrices and methodologies, and therefore direct comparisons should be made with caution.
Table 1: Performance Characteristics of this compound as an Internal Standard
| Parameter | Matrix | Reported Value(s) | Reference(s) |
| Linearity Range | Saliva | 5–2500 pg/mL | [1] |
| Lower Limit of Quantification (LLOQ) | Milk | 1 pg/mL | [2] |
| Saliva | 2.5 pg/mL | [1] | |
| Accuracy | Saliva | 81%–108% | [1] |
| Milk | 90.06%–94.58% | [2] | |
| Mean Precision (RSD) | Milk | 1.55% | [2] |
Table 2: Performance Characteristics of Melatonin-d4 as an Internal Standard
| Parameter | Matrix | Reported Value(s) | Reference(s) |
| Linearity Range | Plasma | 10 pg/mL - 100 ng/mL | [3][4] |
| Bovine Follicular Fluid & Tissue Culture Medium | Not specified; Correlation coefficient > 0.999 | [5] | |
| Lower Limit of Quantification (LLOQ) | Plasma | 5 pg/mL, 10 pg/mL | [3][4][6] |
| Bovine Follicular Fluid & Tissue Culture Medium | 10 pg/mL | [5] | |
| Accuracy | Plasma | 95% - 105% | [3][4] |
| Plasma | 80% - 120% at LLOQ | [6] | |
| Bovine Follicular Fluid & Tissue Culture Medium | Recoveries 80-108% | [5] | |
| Precision (%RSD) | Plasma | <10% | [3][4] |
| Plasma | ≤15% (Intra-day) | [6] | |
| Bovine Follicular Fluid & Tissue Culture Medium | <3.55% | [5] | |
| Mean Recovery | Plasma | 72.23% | [6] |
Key Considerations in Selection
While both internal standards demonstrate suitability for melatonin quantification, the choice between this compound and Melatonin-d4 may be guided by several factors:
-
Degree of Deuteration: this compound, with a higher degree of deuterium labeling, offers a greater mass difference from the unlabeled analyte. This can be advantageous in minimizing potential cross-talk or isotopic interference in the mass spectrometer.
-
Chromatographic Co-elution: A critical assumption for an ideal internal standard is its co-elution with the analyte. Deuteration can sometimes lead to a slight shift in retention time (isotopic effect). While often negligible, this effect should be carefully evaluated during method development, as significant separation can lead to differential matrix effects and compromise quantification accuracy.
-
Commercial Availability and Cost: The availability and cost of these standards can also be a practical consideration for laboratories.
Experimental Protocols: A Methodological Overview
The following sections detail representative experimental protocols for the quantification of melatonin using either Melatonin-d4 or this compound as an internal standard.
Quantification of Melatonin in Human Plasma using Melatonin-d4
This method utilizes protein precipitation for sample cleanup followed by LC-MS/MS analysis.
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of human plasma, add 50 µL of an internal standard working solution of Melatonin-d4 (e.g., 5 ng/mL in diluent) and vortex.[6]
-
Add 2.5 mL of an extraction solvent (e.g., ethyl acetate or diethyl ether) and vortex thoroughly for an extended period (e.g., 5 minutes).[6]
-
Centrifuge the samples to separate the organic and aqueous layers.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Methanol.[6]
-
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor the following Multiple Reaction Monitoring (MRM) transitions:
Quantification of Melatonin in Milk using this compound
This protocol involves a solid-phase extraction (SPE) cleanup prior to LC-MS/MS analysis.
1. Sample Preparation (Solid-Phase Extraction)
-
To 1 gram of milk sample, add 100 µL of a 400 pg/mL working solution of this compound internal standard.[2]
-
After a brief incubation, load the sample onto a Chem Elut SPE cartridge.[2]
-
Elute the melatonin and internal standard from the cartridge with dichloromethane.[2]
-
Evaporate the collected eluate to dryness and reconstitute the residue in methanol.[2]
-
Filter the reconstituted solution before injection into the LC-MS/MS system.[2]
2. LC-MS/MS Analysis
-
Chromatographic Separation: Use a C18 analytical column for separation.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive ESI mode and monitor the following MRM transitions:
-
Melatonin: m/z 233.0 → 174.1[2]
-
This compound: m/z 240.0 → 178.1
-
Visualizing the Workflow and Biological Context
To further clarify the analytical process and the biological relevance of melatonin, the following diagrams are provided.
Caption: A generalized experimental workflow for the quantification of melatonin using a deuterated internal standard.
References
- 1. Melatonin-Measurement Methods and the Factors Modifying the Results. A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative determination of melatonin in milk by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. agilent.com [agilent.com]
- 5. Assessing melatonin and its oxidative metabolites amounts in biological fluid and culture medium by liquid chromatography electrospray ionization tandem mass spectrometry (LC–ESI-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. shimadzu.com [shimadzu.com]
A Comparative Guide to Melatonin Measurement: LC-MS/MS vs. ELISA
For researchers, scientists, and drug development professionals, the accurate quantification of melatonin is crucial for studies related to circadian rhythms, sleep disorders, and pharmacology. The two most common analytical methods for this purpose are Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). This guide provides an objective comparison of these two techniques, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate method for your research needs.
Quantitative Performance: A Head-to-Head Comparison
A key consideration when choosing an assay is its analytical performance. A study by Shin et al. (2020) provides a direct comparison of an LC-MS/MS assay with a commercially available ELISA for the measurement of melatonin in saliva samples. The results highlight the strengths and weaknesses of each method.[1][2][3][4]
While the two methods show a strong correlation, the ELISA consistently yields higher melatonin concentrations, indicating a significant positive bias.[1][2][3] This discrepancy could be attributed to cross-reactivity with other molecules in the sample, a common limitation of immunoassays.[1] In contrast, LC-MS/MS offers greater specificity and is considered a more sensitive and reliable method for quantifying salivary melatonin.[1][2][3]
| Performance Metric | LC-MS/MS | ELISA | Reference |
| Correlation (Pearson's r) | 0.910 | 0.910 | [1][2][3] |
| Mean Bias | Reference | +23.2% | [1][2][3] |
| Lower Limit of Quantification (LLOQ) | 1 pg/mL | Varies by kit (e.g., 7.8 pg/mL) | [5][6] |
| Specificity | High (based on mass-to-charge ratio) | Potential for cross-reactivity | [1][5] |
| Throughput | Lower | Higher | |
| Cost per Sample | Higher | Lower |
Experimental Methodologies
The choice between LC-MS/MS and ELISA also depends on the available resources, expertise, and the specific requirements of the study. Below are detailed overviews of the experimental protocols for each method.
LC-MS/MS Experimental Protocol
The following protocol is a generalized procedure based on established methods for melatonin quantification in biological samples.[1][5][7][8][9]
1. Sample Preparation & Extraction:
-
To 300 µL of saliva, add 20 µL of an internal standard solution (e.g., 7-D Melatonin or Melatonin-D4).[1][5]
-
Add 1,000 µL of an extraction solvent like methyl tert-butyl ether or dichloromethane.[1][5]
-
Vortex the mixture for 30 minutes, followed by centrifugation at 20,600 x g for 10 minutes to separate the layers.[1]
-
The organic supernatant is transferred to a new tube and evaporated to dryness under a stream of nitrogen.[7]
-
The dried residue is reconstituted in a solution (e.g., 20% v/v methanol) suitable for injection into the LC-MS/MS system.[1]
2. Chromatographic Separation:
-
The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system.
-
A mobile phase gradient consisting of an aqueous component (e.g., 2-mmol/L ammonium acetate in deionized water) and an organic component (e.g., 0.1% v/v formic acid in acetonitrile) is used to elute the analytes.[1]
3. Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer.
-
The instrument is operated in a positive electrospray ionization (ESI) mode.[7]
-
Quantification is performed using Multiple Reaction Monitoring (MRM), with specific precursor-to-product ion transitions for melatonin and the internal standard. For example, a transition for melatonin could be m/z 233.0 → 174.1.[5]
LC-MS/MS Experimental Workflow
ELISA Experimental Protocol
This protocol represents a typical competitive ELISA for melatonin quantification, based on commercially available kits.[6][10][11][12][13]
1. Sample Preparation:
-
Depending on the sample matrix (e.g., serum, plasma, saliva), a sample extraction step may be required to remove interfering substances.[13]
-
Prepare a series of melatonin standards with known concentrations to generate a standard curve.[11]
2. Competitive Binding:
-
Pipette standards, controls, and samples into the wells of a microtiter plate pre-coated with a capture antibody.[10]
-
Add a fixed amount of biotinylated melatonin and a specific anti-melatonin antibody to each well.[10]
-
During incubation, the melatonin in the sample competes with the biotinylated melatonin for binding to the primary antibody.[13]
3. Signal Generation & Detection:
-
After incubation, wash the plate to remove unbound reagents.[10]
-
Add an enzyme conjugate (e.g., Streptavidin-Horseradish Peroxidase) that binds to the biotinylated melatonin captured by the antibody.[12]
-
Wash the plate again to remove the unbound enzyme conjugate.[10]
-
Add a substrate solution (e.g., TMB or PNPP) which is converted by the enzyme into a colored product.[10][12]
-
Stop the reaction with a stop solution.[10]
-
Measure the optical density of each well using a microplate reader at a specific wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the concentration of melatonin in the sample.[11][13]
ELISA Experimental Workflow
Method Selection: A Logical Comparison
The decision to use LC-MS/MS or ELISA for melatonin measurement should be based on a careful evaluation of the project's specific needs against the inherent advantages and disadvantages of each technique.
Logical Comparison of LC-MS/MS and ELISA
Conclusion
Both LC-MS/MS and ELISA are powerful tools for the quantification of melatonin. LC-MS/MS stands out for its superior sensitivity and specificity, making it the gold standard for research requiring high accuracy and reliability.[1] However, its high cost and complexity may not be suitable for all laboratories or for studies with a very large number of samples.
ELISA offers a more accessible, higher-throughput, and cost-effective alternative, which is well-suited for large-scale screening studies. Researchers using ELISA should be aware of the potential for bias and cross-reactivity and should validate the assay carefully for their specific sample matrix. Ultimately, the choice between these two methods will depend on a balance between the required analytical performance and the practical constraints of the research project.
References
- 1. A Sensitive and Specific Liquid Chromatography-Tandem Mass Spectrometry Assay for Simultaneous Quantification of Salivary Melatonin and Cortisol: Development and Comparison With Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Sensitive and Specific Liquid Chromatography-Tandem Mass Spectrometry Assay for Simultaneous Quantification of Salivary Melatonin and Cortisol: Development and Comparison With Immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.skku.edu [pure.skku.edu]
- 5. Quantitative determination of melatonin in milk by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.cn [abcam.cn]
- 7. shimadzu.com [shimadzu.com]
- 8. lcms.cz [lcms.cz]
- 9. agilent.com [agilent.com]
- 10. ldn.de [ldn.de]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. abcam.com [abcam.com]
- 13. resources.novusbio.com [resources.novusbio.com]
Navigating the Nuances of Melatonin Quantification: An Inter-laboratory Comparison Guide Featuring Melatonin-d7
For researchers, scientists, and drug development professionals, the accurate quantification of melatonin is paramount for robust study outcomes. This guide provides an objective comparison of methodologies for melatonin measurement, with a focus on the use of Melatonin-d7 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The information presented herein is supported by experimental data from various studies to aid in the selection of the most appropriate analytical method.
The quantification of melatonin, a key hormone regulating circadian rhythms, presents analytical challenges due to its low physiological concentrations. While various methods exist, the use of a stable isotope-labeled internal standard, such as this compound, in conjunction with LC-MS/MS has emerged as a gold standard for achieving the highest accuracy and precision. This approach, known as isotope dilution mass spectrometry, allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to more reliable and reproducible results across different laboratories.
Comparative Analysis of Quantification Methods
The choice of analytical method can significantly impact the accuracy of melatonin quantification. While immunoassays like ELISA and RIA are available, they can be susceptible to cross-reactivity with other endogenous compounds, potentially leading to overestimated melatonin levels, especially at low concentrations[1][2][3]. In contrast, LC-MS/MS offers superior specificity and sensitivity[3][4]. The use of a deuterated internal standard like this compound further enhances the reliability of LC-MS/MS analysis[5][6].
Below is a summary of performance characteristics for different melatonin quantification methods, highlighting the advantages of using a deuterated internal standard.
| Method | Internal Standard | Linearity Range | LLOQ (pg/mL) | Accuracy (%) | Precision (RSD/CV%) |
| LC-MS/MS | This compound | 1 - 150 pg/mL | 1 | 90.06 - 94.58 | < 6 |
| LC-MS/MS | This compound | 5 - 2500 pg/mL | 2.5 | 81 - 108 | Not Specified |
| LC-MS/MS | Melatonin-d4 | 5 - 5000 pg/mL | 5 | Within 85-115 | < 15 |
| LC-MS/MS | 13C labeled analogue | Not Specified | Not Specified | 98 - 99 (Recovery) | Not Specified |
| Immunoassay (RIA/ELISA) | Not Applicable | Varies | Varies | Prone to inaccuracy due to cross-reactivity | Varies |
Experimental Protocols: A Closer Look at LC-MS/MS with this compound
The following provides a generalized experimental protocol for the quantification of melatonin in biological matrices using LC-MS/MS with this compound as an internal standard, based on common practices found in the literature[5][6][7].
Sample Preparation
-
Spiking: To an aliquot of the biological sample (e.g., plasma, saliva, milk), a known concentration of this compound internal standard solution is added.
-
Extraction: Melatonin and the internal standard are extracted from the matrix using a suitable organic solvent, such as dichloromethane or through solid-phase extraction (SPE)[7][8].
-
Evaporation and Reconstitution: The organic extract is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a solvent compatible with the LC mobile phase.
LC-MS/MS Analysis
-
Chromatographic Separation: The reconstituted sample is injected into a liquid chromatograph. Separation is typically achieved on a reverse-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile)[7][9].
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Quantification is performed using Multiple Reaction Monitoring (MRM). The specific mass transitions for melatonin and this compound are monitored. For example, a common transition for melatonin is m/z 233 -> 174[6].
Visualizing the Workflow and Melatonin's Biological Context
To further clarify the analytical process and the biological relevance of melatonin, the following diagrams are provided.
Caption: Experimental workflow for melatonin quantification.
Caption: Simplified metabolic pathway of melatonin.
Conclusion
The data strongly supports the use of LC-MS/MS with a deuterated internal standard, such as this compound, for the accurate and precise quantification of melatonin in biological samples. This method overcomes the limitations of immunoassays and provides the reliability required for clinical and research applications. The adoption of standardized protocols using isotope dilution mass spectrometry is crucial for ensuring the comparability and validity of results across different laboratories, ultimately advancing our understanding of melatonin's role in health and disease.
References
- 1. digibuo.uniovi.es [digibuo.uniovi.es]
- 2. Development and Validation of an Ultrasensitive LC-MS/MS Method for the Quantification of Melatonin in Human Saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring melatonin by immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of melatonin in body fluids: Standards, protocols and procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Melatonin-Measurement Methods and the Factors Modifying the Results. A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative determination of melatonin in milk by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. api.unil.ch [api.unil.ch]
- 9. shimadzu.com [shimadzu.com]
A Comparative Guide to the Bioanalytical Method Validation of Melatonin Using Melatonin-d7 Following FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of melatonin in biological matrices, with a specific focus on the use of Melatonin-d7 as an internal standard, in accordance with the principles outlined in the U.S. Food and Drug Administration (FDA) guidelines. The information presented herein is intended to assist researchers in selecting and developing robust and reliable bioanalytical methods for their studies.
Core Principles of Bioanalytical Method Validation: An FDA Perspective
The FDA, through its various guidance documents, including the internationally harmonized M10 Bioanalytical Method Validation and Study Sample Analysis guidance, provides a framework to ensure the reliability of bioanalytical data.[1][2][3][4][5][6] The fundamental parameters evaluated during method validation are crucial for producing high-quality data to support regulatory submissions.[3] These parameters include accuracy, precision, selectivity, sensitivity, reproducibility, and stability of the analyte in the given biological matrix.
A bioanalytical method is a set of procedures for measuring analyte concentrations in biological samples.[5] Full validation is necessary when establishing a new method for the quantification of an analyte in clinical and applicable nonclinical studies.[5] The validation process should be prospectively defined in a detailed written protocol or standard operating procedure.[5]
Comparative Analysis of Validated Melatonin Bioanalytical Methods
The following tables summarize the performance characteristics of various published liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of melatonin using a deuterated internal standard. These methods demonstrate the application of the FDA's validation principles to achieve sensitive and reliable measurement of melatonin in different biological fluids.
Table 1: Chromatographic and Mass Spectrometric Conditions
| Parameter | Method 1 (Plasma) | Method 2 (Urine)[7] | Method 3 (Saliva)[8] | Method 4 (Milk)[9] |
| Internal Standard | Melatonin-d4[10] | Melatonin-d4[7] | This compound[8] | This compound[9] |
| Sample Preparation | Protein Precipitation & Liquid-Liquid Extraction[10] | Solid Phase Extraction (SPE)[7] | Solid Phase Extraction (SPE)[8] | Solid Phase Extraction (SPE)[9] |
| Chromatographic Column | Not Specified | C18 reverse phase[7] | Not Specified | Agilent Zorbax Eclipse XDB C-18[9] |
| Mobile Phase | Not Specified | Gradient elution[7] | Not Specified | Not Specified |
| Ionization Mode | Positive ESI[10] | Not Specified | Not Specified | Not Specified |
| MRM Transitions | Melatonin: m/z 232.95 -> [product ion not specified][10] | Not Specified | Not Specified | Not Specified |
Table 2: Method Validation Parameters
| Parameter | Method 1 (Plasma)[10] | Method 2 (Urine)[7] | Method 3 (Saliva)[8] | Method 4 (Milk)[9] |
| Linearity Range | 5 pg/mL - [Upper limit not specified] | Not Specified | Not Specified | 1 - 150 pg/mL |
| Lower Limit of Quantification (LLOQ) | 5 pg/mL | Not Specified | 3.0 pg/mL | 1 pg/mL |
| Accuracy | Meets acceptance criteria | 92.4% - 104.6% | +/- 9-14% | 90.06% - 94.58% |
| Precision (%CV) | Meets acceptance criteria | Intra-day: 3.4-10.4%, Inter-day: 4.8-10.4% | +/- 11-13% | 1.55% (mean) |
| Recovery | Not Specified | 94% - 102% | Not Specified | 92.2% (mean) |
Experimental Protocols: A Closer Look
A detailed understanding of the experimental workflow is critical for successful method implementation. Below is a generalized protocol based on the principles of the compared methods.
General Sample Preparation Workflow (Solid Phase Extraction)
Caption: Generalized Solid Phase Extraction (SPE) workflow for melatonin analysis.
LC-MS/MS Analysis Workflow
Caption: Typical workflow for LC-MS/MS analysis of melatonin.
Conclusion
The validation of a bioanalytical method for melatonin using this compound as an internal standard is a critical step in ensuring the accuracy and reliability of study data. The methods presented in this guide demonstrate that by adhering to FDA guidelines, robust and sensitive quantification of melatonin can be achieved across various biological matrices. Researchers should carefully consider the specific requirements of their studies when selecting or developing a bioanalytical method and ensure that all validation parameters are thoroughly investigated and documented. The use of a stable isotope-labeled internal standard like this compound is a key component in achieving the necessary precision and accuracy for regulatory acceptance.
References
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 3. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 4. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 5. fda.gov [fda.gov]
- 6. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 7. api.unil.ch [api.unil.ch]
- 8. Quantification of melatonin in human saliva by liquid chromatography-tandem mass spectrometry using stable isotope dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative determination of melatonin in milk by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shimadzu.com [shimadzu.com]
The Gold Standard for Melatonin Quantification: A Comparative Guide to Deuterated vs. Non-Deuterated Internal Standards
For researchers, scientists, and drug development professionals engaged in the precise quantification of melatonin, the choice of an appropriate internal standard is a critical determinant of analytical accuracy and reliability. This guide provides an objective comparison between deuterated and non-deuterated internal standards for melatonin analysis, supported by experimental data, to inform best practices in bioanalytical method development.
In the realm of quantitative analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), internal standards are indispensable for correcting sample loss during preparation and for variations in instrument response. An ideal internal standard should mimic the analyte's behavior throughout the analytical process. This has led to the widespread adoption of stable isotope-labeled (deuterated) internal standards, which are considered the gold standard. This guide delves into the comparative performance of deuterated internal standards, such as melatonin-d4, against non-deuterated alternatives like N-acetylserotonin.
The Critical Difference: Structural Analogy vs. Isotopic Identity
A non-deuterated internal standard is a molecule that is structurally similar to the analyte but not isotopically labeled. For melatonin, a common non-deuterated internal standard is N-acetylserotonin (NAS), its immediate biosynthetic precursor.[1] While structurally related, the subtle differences in their physicochemical properties can lead to divergent behaviors during sample extraction and chromatographic elution.
In contrast, a deuterated internal standard, such as melatonin-d4 or melatonin-d7, is chemically identical to melatonin, with the only difference being the replacement of some hydrogen atoms with their heavier isotope, deuterium.[2] This isotopic substitution results in a mass shift that is readily distinguishable by a mass spectrometer, yet it has a negligible impact on the molecule's chemical and physical properties.[3] This near-perfect analogy ensures that the deuterated internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise quantification.[4][5]
Performance Data: A Head-to-Head Comparison
The superiority of deuterated internal standards is evident in the validation data from numerous studies. Methods employing deuterated standards consistently demonstrate excellent linearity, accuracy, precision, and low limits of detection and quantification.
| Parameter | Deuterated Internal Standard (Melatonin-d4, -d7) | Non-Deuterated Internal Standard (N-acetylserotonin) | Reference |
| Linearity (r²) | > 0.99 | 0.9998 | [3][6] |
| Accuracy (% Recovery) | 90.06–94.58% | 96.3 to 101.5% | [3][6] |
| Precision (% RSD) | < 6% | Inter-day: 4.8%, Intra-day: 5.9% | [3][6] |
| LLOQ (pg/mL) | 1 pg/mL | 10,000 pg/mL (10 ng/mL) | [3][6] |
As the table illustrates, while methods using N-acetylserotonin can achieve good linearity and accuracy, the limit of quantification is significantly higher than that achieved with deuterated internal standards. In the analysis of biological samples where melatonin concentrations can be extremely low, the enhanced sensitivity offered by deuterated standards is a distinct advantage.[7]
Experimental Protocols: A Step-by-Step Look
The following sections detail a typical experimental workflow for melatonin analysis using a deuterated internal standard with LC-MS/MS.
Sample Preparation (Solid-Phase Extraction)
-
Spiking: To 1 mL of a biological sample (e.g., plasma, saliva, milk), add a known concentration of the deuterated internal standard (e.g., 100 μl of 400 pg/mL 7-D-melatonin).[3]
-
Extraction: The sample is then subjected to an extraction procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction, to isolate melatonin and the internal standard from the sample matrix.[3][8] For SPE, a cartridge like Oasis HLB can be used.[9]
-
Elution & Reconstitution: After washing the SPE cartridge, the analytes are eluted, and the eluent is evaporated to dryness. The residue is then reconstituted in a solvent compatible with the LC-MS/MS system.[3]
LC-MS/MS Analysis
-
Chromatographic Separation: The reconstituted sample is injected into an HPLC or UPLC system. A C18 column is commonly used to separate melatonin from other components.[8][9]
-
Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both melatonin and its deuterated internal standard in Multiple Reaction Monitoring (MRM) mode.[10]
-
Quantification: The concentration of melatonin in the original sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of melatonin.[11]
Visualizing the Workflow and Rationale
To better illustrate the processes and the underlying logic, the following diagrams are provided.
Caption: Experimental workflow for melatonin analysis.
Caption: Rationale for internal standard choice.
Conclusion: An Unambiguous Choice for Robust Analysis
The evidence strongly supports the use of deuterated internal standards for the accurate and precise quantification of melatonin by LC-MS/MS. Their ability to closely mimic the behavior of endogenous melatonin throughout the analytical process provides a superior level of correction for experimental variability compared to non-deuterated, structurally analogous compounds. For researchers aiming for the highest quality data in pharmacokinetic studies, clinical diagnostics, and other applications requiring reliable melatonin measurement, the adoption of a deuterated internal standard is not just a recommendation but a necessity for robust and defensible results.
References
- 1. N-Acetylserotonin vs Melatonin: In-Vitro Controlled Release from Hydrophilic Matrix Tablets | Bentham Science [eurekaselect.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Quantitative determination of melatonin in milk by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of melatonin and n-acetylserotonin in human plasma by nanoflow LC-MS/MS and electrospray LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
- 9. jsbms.jp [jsbms.jp]
- 10. Measurement of melatonin in body fluids: Standards, protocols and procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Melatonin Assays: Focus on Linearity and Detection Range Using Melatonin-d7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the linearity and detection range of various analytical methods for the quantification of melatonin, with a particular focus on assays utilizing Melatonin-d7 as an internal standard. The selection of an appropriate analytical method with adequate sensitivity and a broad linear range is critical for accurate melatonin quantification in diverse biological matrices. This document aims to assist researchers in making informed decisions by presenting a side-by-side comparison of key performance characteristics and detailed experimental protocols.
Performance Comparison of Melatonin Assays
The following table summarizes the linearity and range of detection for different melatonin assay methodologies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, particularly those employing a deuterated internal standard like this compound, generally offer superior sensitivity and specificity compared to immunoassays.
| Assay Method | Internal Standard | Matrix | Linearity Range | Lower Limit of Quantification (LLOQ) | Reference |
| LC-MS/MS | This compound | Saliva | 5–2500 pg/mL | 2.5 pg/mL | [1] |
| LC-MS/MS | This compound | Milk | 1–150 pg/mL | 1 pg/mL | [2] |
| LC-MS/MS | Melatonin-d4 | Plasma | 5.00–10,000.00 pg/mL | 5 pg/mL | [3] |
| LC-MS/MS | Not Specified | Saliva | Not Specified | 0.8 pg/mL | [4][5] |
| HPLC-Fluorescence | N-acetylserotonin | Plasma | 7.2–180 ng/mL | 10 ng/mL | [6] |
| Radioimmunoassay (RIA) | Not Applicable | Saliva | Not Specified | <2 pg/mL (daytime) | |
| ELISA | Not Applicable | Saliva | Not Specified | <2 pg/mL (daytime) |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for sample preparation and LC-MS/MS analysis of melatonin using a deuterated internal standard.
Sample Preparation: Liquid-Liquid Extraction (LLE) for Saliva
This protocol is adapted from methodologies designed for high sensitivity in salivary melatonin analysis.
-
Sample Collection: Collect saliva samples and store them frozen until analysis.
-
Internal Standard Spiking: Thaw saliva samples and vortex to ensure homogeneity. To a 300 µL aliquot of saliva, add 20 µL of this compound internal standard (IS) solution.
-
Extraction: Add 1,000 µL of methyl tert-butyl ether to the sample.
-
Vortexing and Centrifugation: Seal the tubes and vortex for 30 minutes. Centrifuge at 20,600 × g for 10 minutes to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic (upper) layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 20% methanol in water) and vortex.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following parameters provide a general guideline for the chromatographic separation and mass spectrometric detection of melatonin and its deuterated internal standard.
-
Liquid Chromatography (LC) System: An Agilent 1260 Infinity II Prime LC system or equivalent.[7]
-
Column: A C18 reversed-phase column (e.g., 2.1×50 mm, 2.6 µm particle size).
-
Mobile Phase:
-
Gradient Elution: A gradient program is typically used to ensure optimal separation of melatonin from other matrix components.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 20 µL.
-
Mass Spectrometer (MS): An Agilent Ultivo triple quadrupole LC/MS or a similar tandem mass spectrometer.[7]
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the quantification of melatonin in biological samples using LC-MS/MS with an internal standard.
Caption: Workflow for melatonin quantification by LC-MS/MS.
Alternative Methodologies
While LC-MS/MS with a deuterated internal standard is considered the gold standard for melatonin quantification due to its high specificity and sensitivity, other methods are also employed.
-
Immunoassays (RIA and ELISA): These methods are generally more high-throughput and do not require extensive sample preparation or sophisticated instrumentation. However, they can suffer from cross-reactivity with other structurally similar molecules, potentially leading to less accurate results, especially at low concentrations.[4] Recent advancements in ELISA kits have shown improved agreement with RIA, the previous immunoassay standard.
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD): This technique offers good sensitivity but may lack the specificity of mass spectrometry, making it more susceptible to interference from co-eluting compounds in complex biological matrices.
References
- 1. Melatonin-Measurement Methods and the Factors Modifying the Results. A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative determination of melatonin in milk by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
Robustness in the Analysis of Melatonin: A Comparative Guide to Analytical Methods Utilizing Melatonin-d7
For researchers, scientists, and drug development professionals, the reliability of analytical methods is paramount. This guide provides a comparative analysis of the robustness of analytical methods for the quantification of melatonin, with a specific focus on the use of Melatonin-d7 as an internal standard. Robustness, a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, is a critical component of method validation, ensuring the consistency and reliability of results in routine analysis.
This document outlines the experimental protocols for robustness testing and presents a comparative summary of data from various studies, highlighting the impact of variations in key chromatographic parameters.
Comparative Robustness Data
The robustness of an analytical method is typically evaluated by intentionally varying critical parameters and observing the effect on the results, such as retention time, peak area, and calculated concentration. The following tables summarize the robustness testing parameters and outcomes from different validated analytical methods for melatonin analysis.
Table 1: Robustness Parameters for an HPLC-PDA Method
| Parameter | Variation | Melatonin Recovery (%) | RSD (%) |
| Flow Rate | 0.85 mL/min | 99.8 | 1.03 |
| 0.95 mL/min | 100.2 | 0.87 | |
| Mobile Phase | Acetonitrile:Water (63:37, v/v) | 100.5 | 0.56 |
| Column Temp. | 27 °C | 100.1 | 0.75 |
| Data adapted from a study on the determination of melatonin in poly(lactic acid) nanoparticles.[1][2] |
Table 2: Robustness Evaluation of an HPLC Method for Melatonin Capsules
| Parameter | Variation | Impact on Results |
| Flow Rate | ± 0.1 mL/min | Consistent and reliable |
| Mobile Phase pH | ± 0.2 units | Consistent and reliable |
| Column Temp. | ± 2 °C | Consistent and reliable |
| Detection λ | ± 2 nm | Consistent and reliable |
| This study confirmed the method's robustness without providing specific quantitative data in the abstract.[3][4] |
Table 3: Robustness Assessment of an HPLC-MS/MS Method
| Parameter | Variation | Observation |
| Column Temp. | 20°C vs. Room Temp. | No significant effect on linearity |
| Column Type | Phenomenex vs. Kromasil (same dimensions) | No significant effect on linearity |
| This study on melatonin in wine confirmed that these variations did not affect the linearity of the response.[5][6][7] |
Experimental Protocols for Robustness Testing
Detailed methodologies are crucial for reproducing and comparing results. The following protocols are based on established practices for robustness testing in analytical method validation.[3][4][8][9]
Protocol 1: High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection
This protocol is designed to assess the robustness of an HPLC-PDA method for melatonin quantification.
-
Standard Solution Preparation: Prepare a standard solution of melatonin and this compound internal standard at a known concentration (e.g., 50 µg/mL).
-
Nominal Conditions: Analyze the standard solution under the established optimal chromatographic conditions (e.g., mobile phase of acetonitrile:water (65:35, v/v), flow rate of 0.9 mL/min, and column temperature of 30°C).[1][2]
-
Parameter Variation: Intentionally vary the following parameters, one at a time, while keeping others at their nominal values:
-
Flow Rate: Adjust the flow rate by ±0.05 mL/min (e.g., 0.85 mL/min and 0.95 mL/min).[1][2]
-
Mobile Phase Composition: Alter the ratio of the mobile phase constituents by a small margin (e.g., acetonitrile:water 63:37 v/v and 67:33 v/v).[1][2]
-
Column Temperature: Change the column temperature by ±3°C (e.g., 27°C and 33°C).[1][2]
-
-
Data Analysis: For each condition, inject the standard solution in triplicate and calculate the recovery of melatonin and the relative standard deviation (RSD). Compare these results with those obtained under nominal conditions. A method is considered robust if the results remain within acceptable limits (typically, recovery within 98-102% and RSD ≤ 2%).[1][2]
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines the robustness testing for a highly sensitive and selective LC-MS/MS method.
-
Sample Preparation: Prepare quality control (QC) samples at low, medium, and high concentrations of melatonin and a fixed concentration of this compound in the relevant biological matrix (e.g., plasma, saliva).
-
Nominal Conditions: Analyze the QC samples using the validated LC-MS/MS method under optimal conditions.
-
Parameter Variation: Introduce deliberate variations to the following parameters:
-
Mobile Phase pH: Adjust the pH of the aqueous component of the mobile phase by ±0.2 units.[3][4]
-
Column Temperature: Vary the column temperature by ±5°C.
-
Flow Rate: Change the flow rate of the mobile phase by ±10%.
-
Source Parameters: Slightly modify mass spectrometer source parameters such as capillary voltage and gas flow.
-
-
Data Analysis: Analyze a set of QC samples (n=6 for each concentration level) under each varied condition. Calculate the accuracy and precision for each level. The method is deemed robust if the accuracy and precision remain within the acceptance criteria defined by regulatory guidelines (e.g., ±15% for accuracy and ≤15% for precision).
Visualizing Key Pathways
To provide a broader context for melatonin's biological significance, the following diagrams illustrate its biosynthesis and signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of pH, temperature, and light on the stability of melatonin in aqueous solutions and fruit juices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of RP-HPLC methods for the analysis of melatonin alone and in combination with sleep-enhancing dietary supplements [pharmacia.pensoft.net]
- 4. Development of RP-HPLC methods for the analysis of melatonin alone and in combination with sleep-enhancing dietary supplements [pharmacia.pensoft.net]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of Melatonin and Its Precursors Content by a HPLC-MS/MS Method from Different Romanian Wines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Comparative analysis of different extraction methods for melatonin and Melatonin-d7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the most common extraction methods for melatonin and its deuterated internal standard, Melatonin-d7, from biological matrices. The selection of an appropriate extraction technique is critical for the accurate quantification of these compounds in research and clinical settings. We will delve into the principles, protocols, and performance of Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), supported by experimental data to inform your methodological choices.
Executive Summary
The extraction of melatonin and its internal standards from complex biological samples like plasma and serum is a crucial step prior to analysis by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of extraction method significantly impacts recovery, purity, and analytical sensitivity. While Solid-Phase Extraction (SPE) is often cited for its high recovery and clean extracts[1][2], Protein Precipitation (PPT) offers a simpler, faster, and more high-throughput-compatible workflow[3]. Liquid-Liquid Extraction (LLE) stands as a classic and effective method, particularly for removing interfering substances[4]. The optimal choice depends on the specific requirements of the analytical method, including desired sample purity, throughput needs, and the nature of the biological matrix.
Data Presentation: A Quantitative Comparison
The following tables summarize the performance of SPE, LLE, and PPT for the extraction of melatonin. It is important to note that a direct head-to-head comparison of all three methods under identical conditions for both melatonin and this compound is limited in the current literature. The data presented below is compiled from various studies, and thus, experimental conditions may differ.
| Extraction Method | Analyte | Matrix | Recovery (%) | Precision (%RSD) | Key Advantages | Key Disadvantages | Reference |
| Solid-Phase Extraction (SPE) | Melatonin | Wine | 95 - 104 | <5 | High recovery, clean extracts, good selectivity | More time-consuming, higher cost | [5] |
| Melatonin | Juice | 101 - 103 | - | High recovery, good reproducibility | - | [1] | |
| Melatonin | Plasma | ~97 | Intra-assay: 5.41, Inter-assay: 4.02 | Efficient removal of interferences | Can be complex to optimize | [6] | |
| Liquid-Liquid Extraction (LLE) | Melatonin | Plasma | 102.38 - 109.91 | Intra-day: <8.66, Inter-day: <8.43 | Effective for removing lipophilic interferences, cost-effective | Can be labor-intensive, potential for emulsions | [4] |
| Melatonin | Plant Tissue | >96.4 | <7.2 | High recovery | - | [7] | |
| Protein Precipitation (PPT) | Melatonin-d4 | Plasma | Not explicitly stated, but method validated with LLOQ of 10 pg/mL | - | Simple, fast, high-throughput compatible | Potential for significant matrix effects, less clean extracts | [3] |
| Peptides (as a proxy) | Plasma | >50 (with ACN or EtOH) | - | High recovery for certain analytes | Matrix effects can be higher than SPE | [8] |
Note: RSD refers to Relative Standard Deviation, a measure of precision. A lower RSD indicates higher precision. LLOQ stands for Lower Limit of Quantification.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for each extraction method.
Solid-Phase Extraction (SPE) Protocol for Melatonin in Human Plasma
This protocol is adapted from a validated method for the determination of melatonin in human plasma.
-
Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load 1 mL of pre-treated plasma (e.g., diluted with buffer and containing this compound internal standard) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.
-
Elution: Elute melatonin and this compound with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS analysis.
Liquid-Liquid Extraction (LLE) Protocol for Melatonin in Human Plasma
This protocol is based on a method for the determination of melatonin in human plasma.
-
Sample Preparation: To 1 mL of plasma in a glass tube, add the this compound internal standard.
-
Extraction: Add 5 mL of an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Mixing: Vortex the mixture for 2 minutes to ensure thorough extraction.
-
Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer (bottom layer for dichloromethane, top for ethyl acetate) to a new tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.
Protein Precipitation (PPT) Protocol for Melatonin in Plasma
This protocol is a common and rapid method for sample clean-up.
-
Sample and Standard: In a microcentrifuge tube, add 200 µL of plasma and the this compound internal standard.
-
Precipitation: Add 600 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample).
-
Mixing: Vortex the mixture vigorously for 30 seconds to precipitate the proteins.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains melatonin and this compound, and transfer it to a clean tube for analysis.
Mandatory Visualization
Melatonin Signaling Pathway
Melatonin primarily exerts its effects through two G-protein coupled receptors, MT1 and MT2. The activation of these receptors triggers a cascade of intracellular signaling events that regulate various physiological processes, including the sleep-wake cycle.
Caption: Melatonin signaling through MT1 and MT2 receptors.
Experimental Workflow for Melatonin Extraction and Analysis
The following diagram illustrates a typical workflow for the extraction and subsequent analysis of melatonin from a biological sample.
Caption: General workflow for melatonin extraction and analysis.
Conclusion
The choice between Solid-Phase Extraction, Liquid-Liquid Extraction, and Protein Precipitation for melatonin and this compound analysis depends on a balance of required sample purity, throughput, and available resources.
-
Solid-Phase Extraction (SPE) is recommended when high purity and low matrix effects are critical, although it is more labor-intensive and costly.
-
Liquid-Liquid Extraction (LLE) offers a cost-effective alternative with good recovery, particularly for removing certain types of interferences.
-
Protein Precipitation (PPT) is the method of choice for high-throughput screening due to its simplicity and speed, but researchers must be mindful of potential matrix effects that could impact analytical accuracy.
For the development of robust and reliable bioanalytical methods, it is imperative to validate the chosen extraction procedure thoroughly, including the assessment of recovery, matrix effects, and precision for both the analyte of interest and the internal standard. Further direct comparative studies are warranted to provide a more definitive guide to selecting the optimal extraction method for melatonin analysis in various biological matrices.
References
- 1. revues.imist.ma [revues.imist.ma]
- 2. ijert.org [ijert.org]
- 3. agilent.com [agilent.com]
- 4. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 5. Different Extraction Approaches for the Analysis of Melatonin from Cabernet Sauvignon and Feteasca Neagra Wines Using a Validated HPLC-FL Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of Bioanalytical Methods : Application to Melatonin and Selected Anti-Infective Drugs [diva-portal.org]
- 7. Frontiers | A Simple, Rapid Method for Determination of Melatonin in Plant Tissues by UPLC Coupled with High Resolution Orbitrap Mass Spectrometry [frontiersin.org]
- 8. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Melatonin-d7
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Melatonin-d7. By adhering to these procedural steps, you can minimize risks and maintain a safe research environment.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves a combination of appropriate personal protective equipment and effective engineering controls. The following table summarizes the recommended measures to prevent exposure.
| Category | Equipment/Control | Specification & Use |
| Engineering Controls | Fume Hood / Ventilated Enclosure | Use in a well-ventilated area, preferably within a fume hood, to minimize inhalation of dust particles.[1][2][3][4] |
| Eyewash Station & Safety Shower | Must be readily accessible in the immediate work area.[1] | |
| Eye & Face Protection | Safety Glasses with Side Shields or Goggles | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations.[2][5] |
| Hand Protection | Chemical-Resistant Gloves | Impervious gloves, such as nitrile or latex, should be worn.[1] Regularly inspect gloves for any signs of degradation or puncture. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to prevent skin contact.[1][2][3] |
| Additional Protective Clothing | For tasks with a higher risk of contamination, consider additional protective clothing.[1] | |
| Respiratory Protection | NIOSH-Approved Respirator | If ventilation is inadequate or if handling large quantities that may generate significant dust, a NIOSH-approved respirator is recommended.[1][2] |
Operational Plan: A Step-by-Step Handling Protocol
A systematic approach to handling this compound will ensure minimal exposure and prevent contamination.
1. Preparation and Pre-Handling:
-
Read and understand the Safety Data Sheet (SDS) for Melatonin before commencing any work.[1]
-
Ensure the work area, particularly the fume hood, is clean and uncluttered.
-
Assemble all necessary equipment and materials before handling the compound.
-
Don the appropriate PPE as outlined in the table above.
2. Handling the Compound:
-
Perform all manipulations of powdered or solid this compound within a fume hood or other ventilated enclosure to avoid dust formation.[1][3]
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[2][3]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.
3. Post-Handling and Decontamination:
-
Thoroughly clean the work area and any equipment used with an appropriate solvent (e.g., 70% ethanol).
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][3]
-
Contaminated work clothing should be laundered separately from other clothing.[2][3]
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container designated for chemical waste.[2][3][6] |
| Contaminated Labware | Rinse with an appropriate solvent and dispose of the rinsate as chemical waste. The cleaned labware can then be washed normally. |
| Empty Containers | Empty containers may retain some product residues.[6] They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded or recycled. |
All waste must be handled in accordance with local, state, and federal regulations.[2] Do not discharge into sewer or waterways.[2][6]
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow of operations for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
